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Core Science & Biosynthesis

Foundational

(S)-MCPG sodium salt mechanism of action mGluR antagonist

Topic: (S)-MCPG Sodium Salt: Mechanism of Action & Technical Application Guide Content Type: Technical Monograph Audience: Senior Researchers, Electrophysiologists, and Drug Discovery Scientists Dual Group I / Group II m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-MCPG Sodium Salt: Mechanism of Action & Technical Application Guide Content Type: Technical Monograph Audience: Senior Researchers, Electrophysiologists, and Drug Discovery Scientists

Dual Group I / Group II mGluR Antagonist

Executive Summary

(S)-MCPG ((S)-


-methyl-4-carboxyphenylglycine) sodium salt is the active enantiomer of the phenylglycine derivative MCPG. It serves as a non-selective, competitive antagonist targeting Group I (mGluR1, mGluR5)  and Group II (mGluR2, mGluR3)  metabotropic glutamate receptors. Unlike its racemate, the (S)-isomer carries the majority of the biological activity, making it a critical tool for dissecting the roles of mGluRs in synaptic plasticity (LTP/LTD), excitotoxicity, and spatial learning.

This guide focuses on the sodium salt formulation, which offers superior water solubility compared to the free acid, eliminating the need for organic solvents (DMSO) or pH titration during acute slice preparations.

Chemical & Pharmacological Profile

Physicochemical Properties

The sodium salt formulation is specifically engineered to overcome the poor aqueous solubility of the parent phenylglycine compound.

PropertySpecification
Chemical Name (S)-

-Methyl-4-carboxyphenylglycine sodium salt
Active Isomer (S)-enantiomer (active); (R)-enantiomer is largely inactive
Molecular Weight ~231.18 Da (Sodium Salt)
Solubility Water: >100 mM (Instant dissolution)
Appearance White solid
Stability Solid: Store at RT (desiccated).[1] Solution: Use fresh or store at -20°C for <1 month.[1]
Selectivity Matrix

(S)-MCPG is defined by its "Group I/II" profile.[2][3][4] It is an orthosteric antagonist , competing directly with glutamate at the Venus Flytrap Domain (VFD).

Receptor GroupSubtypesActivityPotency (IC₅₀ / K_b)
Group I mGluR1Antagonist High Potency (

~ 4-10 µM)
mGluR5Antagonist Lower Potency (

~ 40-50 µM)
Group II mGluR2Antagonist Moderate Potency (

~ 10-20 µM)
mGluR3Antagonist Moderate Potency
Group III mGluR4/6/7/8Inactive IC₅₀ > 1 mM
iGluRs NMDA/AMPAInactive No significant effect at < 1 mM

Critical Insight: While often labeled "non-selective," (S)-MCPG is significantly more potent at mGluR1 than mGluR5. In assays requiring complete mGluR5 blockade, higher concentrations (>500 µM) or more selective antagonists (e.g., MPEP) may be required.

Mechanism of Action: Signal Transduction Blockade

(S)-MCPG exerts its effect by occupying the glutamate binding site, thereby preventing the conformational closure of the VFD required for G-protein activation. This blockade silences two distinct signaling cascades simultaneously.

Pathway Inhibition Architecture
  • Group I Blockade (Gq-coupled): Prevents the activation of Phospholipase C

    
     (PLC
    
    
    
    ), inhibiting the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG). This suppresses intracellular Ca²⁺ mobilization.[2]
  • Group II Blockade (Gi/Go-coupled): Prevents the inhibition of Adenylyl Cyclase (AC), maintaining cAMP levels and preventing the suppression of presynaptic glutamate release.

MCPG_Mechanism cluster_Group1 Group I mGluRs (Postsynaptic) cluster_Group2 Group II mGluRs (Presynaptic) Glutamate Glutamate (Endogenous Agonist) mGluR1 mGluR1 / mGluR5 Glutamate->mGluR1 Activates mGluR2 mGluR2 / mGluR3 Glutamate->mGluR2 Activates MCPG (S)-MCPG (Competitive Antagonist) MCPG->mGluR1 BLOCKS (Competitive) MCPG->mGluR2 BLOCKS (Competitive) Gq Gq Protein mGluR1->Gq Inhibited by MCPG PLC PLC u03b2 Gq->PLC Inhibited by MCPG Ca Intracellular Ca2+ Release PLC->Ca Inhibited by MCPG Gi Gi/Go Protein mGluR2->Gi Inhibition Blocked (cAMP Restored) AC Adenylyl Cyclase Gi->AC Inhibition Blocked (cAMP Restored) cAMP cAMP Levels AC->cAMP Inhibition Blocked (cAMP Restored)

Figure 1: Dual-pathway inhibition by (S)-MCPG. Red lines indicate the site of competitive antagonism preventing Gq and Gi signaling cascades.

Experimental Protocols & Workflows

Protocol A: Electrophysiology (LTP in Hippocampal CA1)

Objective: To determine the necessity of mGluR activation for the induction of Long-Term Potentiation (LTP). Context: (S)-MCPG is widely used to block the "molecular switch" of LTP induction, particularly in depotentiation studies.

Reagents:

  • Stock Solution: 100 mM (S)-MCPG Sodium Salt in dH₂O. (Store aliquots at -20°C).

  • Working Solution: 500 µM in ACSF (Artificial Cerebrospinal Fluid).

Step-by-Step Workflow:

  • Slice Preparation: Prepare 400 µm transverse hippocampal slices in ice-cold, oxygenated sucrose-ACSF. Recover at room temperature for 1 hour.

  • Baseline Recording:

    • Place stimulating electrode in Schaffer collaterals.[5]

    • Place recording electrode in stratum radiatum of CA1.[5][6]

    • Stimulate at 0.033 Hz to establish a stable baseline fEPSP (Field Excitatory Postsynaptic Potential) for 20 minutes.

  • Drug Application (Crucial Step):

    • Perfuse (S)-MCPG (500 µM) for at least 30 minutes prior to tetanus.

    • Rationale: mGluRs are G-protein coupled and require longer pre-incubation than ionotropic antagonists to ensure full occupancy and signal washout.

  • LTP Induction:

    • Apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS: 100Hz, 1s).

    • Note: (S)-MCPG often blocks LTP induced by "weak" tetanus or specific depotentiation protocols, but may spare LTP induced by strong HFS, indicating the modulatory rather than obligatory role of mGluRs in certain plasticity forms.

  • Washout: Continue recording for 60 minutes post-tetanus.

Protocol B: Calcium Imaging (FLIPR Assay)

Objective: Validation of Group I antagonism in cell lines (e.g., CHO-mGluR1).

  • Cell Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Pre-treatment: Add (S)-MCPG (concentration range 1 µM – 1 mM) 15 minutes prior to agonist.

  • Agonist Challenge: Inject Glutamate (10 µM) or DHPG (Group I agonist).

  • Readout: Measure reduction in Relative Fluorescence Units (RFU). Calculate IC₅₀.

Decision Logic for Experimental Design

When designing experiments with (S)-MCPG, the choice of concentration and control is vital due to its varying affinity across subtypes.

Experiment_Logic Start Start: Define Target Q1 Targeting Group I or II? Start->Q1 Group1 Group I (mGluR1/5) Q1->Group1 Group2 Group II (mGluR2/3) Q1->Group2 Q2 Need Subtype Specificity? Group1->Q2 UseMCPG Use (S)-MCPG (200-500 u00b5M) Sodium Salt Group2->UseMCPG Excellent Choice Q2->UseMCPG No (General Block) Specific1 mGluR1 Specific? Q2->Specific1 Yes Specific5 mGluR5 Specific? Q2->Specific5 Yes Specific1->UseMCPG Good Potency Warning Warning: MCPG is weak at mGluR5. Consider adding MPEP. Specific5->Warning

Figure 2: Experimental decision matrix. Note the critical warning regarding mGluR5 potency.

References

  • Bashir, Z. I., et al. (1993). Induction of LTP in the hippocampus needs synaptic activation of glutamate metabotropic receptors. Nature, 363, 347-350. Link

  • Eaton, S. A., et al. (1993). Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine. European Journal of Pharmacology, 244(2), 195-197. Link

  • Joly, C., et al. (1995). Molecular, functional, and pharmacological characterization of the metabotropic glutamate receptor type 5 splice variants: comparison with mGluR1. Journal of Neuroscience, 15(5), 3970-3981. Link

  • Bortolotto, Z. A., et al. (1994).
  • Tocris Bioscience. (S)-MCPG Product Information & Solubility Data. Link

Sources

Exploratory

Technical Deep Dive: Stereochemical Determinants of MCPG Pharmacology

Executive Summary -Methyl-4-carboxyphenylglycine (MCPG) is a foundational tool compound in the study of metabotropic glutamate receptors (mGluRs). Unlike ionotropic receptors, mGluRs modulate synaptic transmission via G-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary


-Methyl-4-carboxyphenylglycine (MCPG) is a foundational tool compound in the study of metabotropic glutamate receptors (mGluRs). Unlike ionotropic receptors, mGluRs modulate synaptic transmission via G-protein coupled signaling cascades. The utility of MCPG relies entirely on its stereochemistry.

The core distinction is absolute:

  • (S)-MCPG (also known as (+)-MCPG): The biologically active isomer.[1][2] It acts as a non-selective, competitive antagonist at Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors.

  • (R)-MCPG (also known as (-)-MCPG): The inactive isomer. It displays negligible affinity for mGluRs and is frequently employed as a negative control to validate that observed effects are receptor-mediated rather than off-target physicochemical artifacts.

This guide dissects the structural, functional, and experimental divergences between these enantiomers, providing a rigorous framework for their application in drug discovery and electrophysiology.

Chemical Identity & Stereochemistry[3]

MCPG is a phenylglycine derivative where the alpha-hydrogen is replaced by a methyl group, introducing a chiral center at the C


 position.
  • Chemical Name:

    
    -methyl-4-carboxyphenylglycine[3][4][5][6][7][8]
    
  • Molecular Formula:

    
    [8]
    
  • Molecular Weight: 209.20 g/mol

Stereochemical Configuration

The biological activity is strictly governed by the spatial arrangement at the


-carbon.
Feature(S)-MCPG(R)-MCPG
Optical Rotation (+) Dextrorotatory(-) Levorotatory
Configuration (S)-configuration at C

(R)-configuration at C

Receptor Binding Fits the glutamate binding pocket (orthosteric site)Steric clash prevents stable binding
Primary Use Active AntagonistNegative Control / Inactive Isomer

Critical Handling Note: Commercial preparations often supply the racemate, (RS)-MCPG. For precise characterization of receptor kinetics, the pure (S)-enantiomer is required to avoid "silent" dilution of the effective concentration.

Pharmacological Profile[2][6][10][11]

Selectivity and Potency

(S)-MCPG is defined by its ability to competitively inhibit glutamate binding without activating the receptor. It is non-selective between Group I and Group II mGluRs but shows no activity at Group III mGluRs or ionotropic receptors (NMDA, AMPA, Kainate).

Comparative Activity Table
Receptor GroupSubtype(S)-MCPG Activity(R)-MCPG Activity

/

(Approx)*
Group I mGluR1Antagonist Inactive

mGluR5Antagonist InactiveWeak (

)
Group II mGluR2Antagonist Inactive

mGluR3Antagonist InactiveSimilar to mGluR2
Group III mGluR4/6/7/8No Effect No Effect

(Inactive)
Ionotropic NMDA/AMPANo Effect No EffectInactive

*Note: Potency values are assay-dependent. (S)-MCPG is considered a "low potency" antagonist compared to modern tools like MPEP or LY341495, often requiring concentrations of 500


M - 1 mM in slice electrophysiology to achieve full block.
Mechanism of Action

(S)-MCPG binds to the Venus Flytrap Domain (VFD) of the mGluR extracellular region. It stabilizes the "open" (inactive) conformation of the VFD, preventing the closure required for glutamate to induce the conformational change that activates the G-protein.

Signaling Pathway Inhibition (Visualization)

The following diagram illustrates the specific blockade of Group I mGluR signaling by (S)-MCPG.

G cluster_membrane Cell Membrane Glutamate Glutamate (Ligand) mGluR Group I mGluR (GPCR) Glutamate->mGluR Activates SMCPG (S)-MCPG (Antagonist) SMCPG->mGluR BLOCKS (Competitive) Gq Gq Protein mGluR->Gq Couples to PLC PLC (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Yields DAG DAG PIP2->DAG Yields CaRelease Ca2+ Release (Intracellular) IP3->CaRelease Triggers PKC PKC Activation DAG->PKC Activates

Figure 1: Mechanism of (S)-MCPG antagonism at Group I mGluRs. The antagonist prevents the Gq-mediated cascade leading to Calcium mobilization.

Experimental Protocols

To ensure data integrity, researchers must follow strict solubilization and assay protocols. MCPG is zwitterionic and has poor solubility in neutral water.

Protocol A: Preparation of 100 mM Stock Solution

Target: Create a stable stock of (S)-MCPG or (RS)-MCPG for dilution.

  • Weighing: Weigh 20.9 mg of (S)-MCPG (MW: 209.2).

  • Solvent Choice: Do not use water or DMSO alone. Use 1.1 equivalents of NaOH .

  • Dissolution:

    • Add roughly 500

      
      L of distilled water.
      
    • Add 100

      
      L of 1.0 M NaOH (approx 1 eq).
      
    • Vortex vigorously. The solution should become clear.

    • If particles remain, add 1.0 M NaOH in 10

      
      L increments until dissolved.
      
    • Note: The final pH will be basic.

  • Volume Adjustment: Bring total volume to 1.0 mL with distilled water.

  • Storage: Aliquot into 100

    
    L vials and store at -20°C. Stable for 1 month.
    
Protocol B: Functional Antagonism Assay (Calcium Imaging)

Objective: Validate (S)-MCPG potency against Glutamate-induced


 spikes in CHO-mGluR1 cells.
  • Cell Loading: Load CHO-mGluR1 cells with Fura-2 AM (calcium indicator) for 30 mins at 37°C in Tyrode’s buffer.

  • Baseline Recording: Measure fluorescence ratio (340/380 nm) for 60 seconds to establish baseline.

  • Antagonist Pre-incubation:

    • Group A (Test): Perfusion with 500

      
      M (S)-MCPG for 5 minutes.
      
    • Group B (Control): Perfusion with 500

      
      M (R)-MCPG for 5 minutes.
      
  • Agonist Challenge: Apply 10

    
    M Glutamate in the continued presence of the antagonist.
    
  • Data Acquisition: Record peak calcium response.

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Validation Criteria: (S)-MCPG should show >80% inhibition; (R)-MCPG should show <10% inhibition (indistinguishable from vehicle).

Synthesis and Resolution

While most researchers purchase purified enantiomers, understanding their separation is key to assessing purity.

Method: Diastereomeric Salt Resolution

  • Racemic Mixture: Start with (RS)-MCPG.

  • Chiral Auxiliary: React with a chiral base, such as (R)-phenylethylamine or quinine , in a solvent like ethanol.

  • Crystallization: The (S)-MCPG salt and (R)-MCPG salt will have different solubilities. One diastereomer will crystallize out preferentially (fractional crystallization).

  • Liberation: The isolated salt is treated with dilute acid (HCl) to liberate the free amino acid, which is then purified by ion-exchange chromatography.

  • Verification: Enantiomeric excess (ee) is determined via Chiral HPLC using a ligand-exchange column (e.g., Chirex 3126) with

    
     in the mobile phase.
    

Therapeutic & Research Implications

The strict stereochemical requirement of MCPG highlights the precision of the mGluR "clam-shell" binding domain.

  • LTP/LTD Studies: (S)-MCPG is the standard for blocking mGluR-dependent Long-Term Depression (LTD) in the hippocampus. If a researcher observes LTD blockade with (RS)-MCPG but fails to run the (S)-only arm, the data is considered less robust due to potential non-specific effects of the (R)-isomer at high concentrations.

  • Spatial Learning: Intra-hippocampal infusion of (S)-MCPG impairs spatial learning in water maze tasks, confirming the role of mGluRs in memory consolidation.

  • Drug Development: While MCPG itself is too polar and low-potency for clinical use, it served as the structural template for second-generation antagonists (e.g., LY341495) which optimized the phenylglycine scaffold for nanomolar potency.

References

  • Eaton, S. A., et al. (1993). Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine. European Journal of Pharmacology. Link

  • Joly, C., et al. (1995). Molecular, functional, and pharmacological characterization of the human metabotropic glutamate receptor type 2. Journal of Neuroscience. Link

  • Hayashi, Y., et al. (1994). Role of the metabotropic glutamate receptor in synaptic plasticity.[7] Nature. Link

  • Tocris Bioscience. Product Information: (S)-MCPG.[1][2][9][10]Link

  • Hello Bio. Technical Guide: (RS)-MCPG.Link

Sources

Foundational

(S)-MCPG sodium salt chemical structure and molecular weight

This guide serves as an in-depth technical monograph for (S)-MCPG , specifically focusing on its sodium salt form, chemical properties, and application in glutamatergic signaling research. Stereoselective Antagonism of G...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph for (S)-MCPG , specifically focusing on its sodium salt form, chemical properties, and application in glutamatergic signaling research.

Stereoselective Antagonism of Group I & II mGluRs

Chemical Identity & Physicochemical Profile

(S)-MCPG is the active (S)-enantiomer of the non-selective metabotropic glutamate receptor (mGluR) antagonist MCPG. While the racemic mixture (RS)-MCPG is commercially available as a pre-formed disodium salt, the biologically active (S)-MCPG is most frequently supplied as the free acid to maintain stereochemical purity. Researchers must often generate the sodium salt in situ to achieve aqueous solubility at physiological pH.

Structural Specifications
  • Common Name: (S)-MCPG[1][2][3]

  • Chemical Name: (S)-

    
    -Methyl-4-carboxyphenylglycine[2]
    
  • IUPAC Name: (2S)-2-amino-2-(4-carboxyphenyl)propanoic acid

  • CAS Number (Free Acid): 150145-89-4[1]

  • Stereochemistry: (S)-isomer (Active). The (R)-isomer is largely inactive at mGluRs.

Molecular Weight & Formula Data

The molecular weight depends on the specific form (Free Acid vs. Salt) and hydration state.

Chemical FormMolecular FormulaMolecular Weight ( g/mol )Solubility Note
(S)-MCPG (Free Acid)

209.20 Hydrophobic. Requires base (NaOH) to dissolve.
(S)-MCPG Monosodium

231.18 Water soluble (pH dependent).
(S)-MCPG Disodium

253.16 Highly water soluble.

Critical Note: Commercial "MCPG Sodium Salt" is frequently the racemic (RS) mixture. To ensure specific antagonism without introducing the inactive (R)-isomer, it is standard protocol to purchase (S)-MCPG Free Acid and solubilize it using the Stoichiometric Sodium Salt Protocol defined in Section 3.

Pharmacological Mechanism

(S)-MCPG acts as a competitive antagonist at the glutamate binding site (Venus Flytrap Domain) of metabotropic glutamate receptors. Unlike NMDA antagonists (e.g., AP5), it does not block ion channels directly but prevents G-protein coupling.

  • Primary Targets:

    • Group I mGluRs: mGluR1 and mGluR5 (Coupled to

      
       / PLC).
      
    • Group II mGluRs: mGluR2 and mGluR3 (Coupled to

      
       / Adenylyl Cyclase inhibition).
      
  • Selectivity: It displays low affinity for Group III mGluRs (mGluR4, 6, 7, 8) and does not antagonize NMDA, AMPA, or Kainate receptors.

  • Potency: The (S)-isomer is approximately 2-4 times more potent than the racemate (RS)-MCPG.

Signaling Pathway Blockade

The following diagram illustrates the specific node of inhibition within the glutamatergic signaling cascade.

mGluR_Signaling Glutamate L-Glutamate mGluR Group I mGluR (mGluR1/5) Glutamate->mGluR Activates SMCPG (S)-MCPG (Antagonist) SMCPG->mGluR Blocks (Competitive) Gq Gq Protein mGluR->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Triggers LTP LTP/LTD Induction Ca->LTP Modulates

Caption: (S)-MCPG competitively inhibits the activation of Gq-coupled Group I mGluRs, preventing the IP3-mediated calcium release required for specific forms of synaptic plasticity.[1][3]

Experimental Protocols

A. Stoichiometric Solubilization (Self-Validating System)

Because (S)-MCPG is expensive and supplied as a hydrophobic free acid, improper dissolution results in precipitation and loss of data integrity. This protocol converts the free acid to the sodium salt in situ.

Reagents:

  • (S)-MCPG Free Acid (Solid)

  • 1.0 M NaOH (High Purity)

  • Milli-Q Water (deionized)

Protocol:

  • Calculate Molarity: Determine the exact mass of (S)-MCPG.

    • Example: 10 mg (S)-MCPG (MW 209.2) = 47.8 µmol.

  • Stoichiometric Addition: Add 1.1 equivalents of NaOH.

    • Calculation:

      
       NaOH.
      
    • Volume: Add

      
       of 1.0 M NaOH directly to the powder.
      
  • Dissolution: Vortex gently. The powder will dissolve into a clear salt solution.

  • Dilution: Immediately add Milli-Q water or PBS to reach the desired stock concentration (typically 100 mM ).

    • Validation: Check pH. It should be ~7.4–8.0. If precipitate forms upon adding buffer, the initial solubilization was incomplete.

B. In Vitro Hippocampal Slice Application

(S)-MCPG is widely used to study Long-Term Potentiation (LTP) and Depression (LTD).

  • Working Concentration: 250 µM – 500 µM .

    • Note: High concentrations are required because (S)-MCPG is a relatively low-affinity antagonist (

      
      ) compared to newer nanomolar antagonists like MPEP or LY367385.
      
  • Perfusion Protocol:

    • Establish a stable baseline of fEPSP (Field Excitatory Postsynaptic Potential) for 20 minutes.

    • Perfuse (S)-MCPG (500 µM) for 15–20 minutes prior to the induction protocol (e.g., Theta Burst Stimulation).

    • Maintain perfusion during the induction phase.

    • Washout is rapid (15–30 mins) due to competitive kinetics.

References

  • Eaton, S. A., et al. (1993). Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine. European Journal of Pharmacology.

  • Bashir, Z. I., et al. (1993). Induction of LTP in the hippocampus needs synaptic activation of glutamate metabotropic receptors. Nature.[4][5]

  • Birse, E. F., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience.

  • Hello Bio. (RS)-MCPG sodium salt Product Data.

  • Abcam. (S)-MCPG Chemical Properties and Safety Data Sheet.

Sources

Exploratory

Technical Whitepaper: Mechanism and Application of (S)-MCPG Sodium Salt in Group I mGluR Antagonism

[1] Executive Summary (S)-MCPG (Sodium salt) is a non-selective, competitive antagonist of Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors.[1] Unlike highly selective negative allo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(S)-MCPG (Sodium salt) is a non-selective, competitive antagonist of Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors.[1] Unlike highly selective negative allosteric modulators (NAMs) such as MPEP or CPCCOEt, (S)-MCPG targets the orthosteric glutamate binding site.[1] This unique pharmacological profile makes it a critical tool for broad-spectrum blockade of metabotropic signaling to isolate ionotropic (NMDA/AMPA) receptor function in synaptic plasticity and excitotoxicity studies.[1]

This guide details the pharmacological mechanics, solution dynamics, and validated experimental protocols for utilizing (S)-MCPG Sodium Salt in electrophysiology and calcium imaging.[1]

Pharmacological Profile[2][3][4][5][6]

Mechanism of Action

(S)-MCPG acts as a competitive antagonist at the Venus Flytrap Domain (VFT) of the receptor, the large extracellular N-terminal region responsible for glutamate binding.[1] By occupying this orthosteric site, it prevents the closure of the VFT lobes, a conformational change required to transmit the signal to the 7-transmembrane domain and activate the G-protein coupling.[1]

Selectivity and Potency

While often categorized as a Group I antagonist, (S)-MCPG exhibits a broader profile:

  • Group I (mGluR1/5): Primary target.[1][2] It shows slightly higher affinity for mGluR1 (

    
    
    
    
    
    200–500 µM) than mGluR5.[1]
  • Group II (mGluR2/3): Significant antagonistic activity.[1]

  • Group III (mGluR4/6/7/8): Negligible activity.[1]

  • NMDA/AMPA Receptors: No activity.[1] This is its primary experimental utility—blocking all mGluR contribution to a synaptic response to isolate the fast ionotropic components.[1]

Note on Potency: (S)-MCPG is considered a "low-affinity" antagonist compared to nanomolar-potency NAMs.[1] Effective concentrations in tissue slice preparations typically range from 200 µM to 1 mM .[1]

Solution Dynamics: The Sodium Salt Advantage

The free acid form of (S)-MCPG is hydrophobic and difficult to solubilize in physiological buffers, often requiring molar equivalents of NaOH or high concentrations of DMSO, which can introduce experimental artifacts.[1]

(S)-MCPG Sodium Salt overcomes these limitations:

  • Solubility: Soluble in water up to 100 mM .[1]

  • pH Stability: Dissolves directly into ACSF or culture media without significantly altering pH, eliminating the need for back-titration.[1]

  • Storage: Aqueous stock solutions (e.g., 100 mM) are stable at -20°C for up to 1 month.[1]

Mechanistic Signaling Pathway[1]

The following diagram illustrates the Group I mGluR signaling cascade and the specific intervention point of (S)-MCPG compared to allosteric modulators.

mGluR_Signaling Glu L-Glutamate (Ligand) mGluR Group I mGluR (mGluR1 / mGluR5) Glu->mGluR Binds VFT Gq Gq Protein Activation mGluR->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Intracellular Ca2+ Release ER->Ca Release Ca->PKC Co-activates MCPG (S)-MCPG (Orthosteric Antagonist) MCPG->mGluR Blocks Glutamate Binding (Competitive) MPEP MPEP/CPCCOEt (Allosteric Modulators) MPEP->mGluR Blocks Transmembrane Domain (Non-Competitive)

Figure 1: Signal transduction of Group I mGluRs showing the competitive blockade by (S)-MCPG at the ligand-binding domain versus allosteric modulation.[1]

Experimental Protocols

Protocol A: Ex Vivo Hippocampal Slice Electrophysiology (LTP/LTD)

Objective: To determine the dependence of Long-Term Potentiation (LTP) or Depression (LTD) on mGluR activation.[1][3]

  • ACSF Preparation: Prepare standard Artificial Cerebrospinal Fluid (ACSF).[1] Oxygenate with 95% O2 / 5% CO2.[1]

  • Stock Preparation: Dissolve (S)-MCPG Sodium Salt in distilled water to create a 100 mM stock .

  • Working Solution: Dilute the stock directly into the circulating ACSF to a final concentration of 500 µM .

    • Note: Due to competitive kinetics, high concentrations (500 µM) are required to displace endogenous glutamate released during tetanic stimulation.[1]

  • Baseline Recording: Establish a stable baseline of fEPSP (field Excitatory Postsynaptic Potential) slopes for at least 20 minutes.[1]

  • Drug Application (Wash-in): Perfuse (S)-MCPG containing ACSF for 20–30 minutes prior to the induction protocol. This ensures full tissue penetration and receptor occupancy.[1]

  • Induction: Apply High-Frequency Stimulation (HFS) for LTP or Low-Frequency Stimulation (LFS) for LTD.[1][4]

  • Wash-out: Continue recording. If the plasticity is mGluR-dependent, the induction will be blocked or significantly attenuated compared to control slices.[1]

Protocol B: Calcium Imaging in Primary Neurons

Objective: To block DHPG-induced calcium spikes, confirming Group I mGluR functionality.

  • Culture Preparation: Load primary hippocampal or cortical neurons (DIV 14+) with a calcium indicator (e.g., Fura-2 AM or Fluo-4).[1]

  • Baseline: Image cells for 2 minutes in standard Tyrode’s solution to establish resting Ca2+ levels.

  • Antagonist Incubation: Replace buffer with Tyrode’s containing 500 µM (S)-MCPG .[1] Incubate for 5–10 minutes.

  • Agonist Challenge: Apply 50–100 µM DHPG (a selective Group I agonist) in the presence of (S)-MCPG.[1]

  • Readout:

    • Control: DHPG triggers a rapid, robust increase in intracellular Ca2+.[1]

    • Experimental: In the presence of (S)-MCPG, the Ca2+ spike should be completely abolished.[1]

  • Viability Check: Wash out drugs and apply 50 µM Glutamate or KCl to confirm cell viability.[1]

Comparative Pharmacology

The following table contrasts (S)-MCPG with other common mGluR antagonists to aid in experimental design.

CompoundTarget SelectivityMechanismPotency (

/

)
SolubilityPrimary Utility
(S)-MCPG Group I & II (Non-selective)Competitive (Orthosteric)~200 - 800 µM Water (Na+ salt) Broad blockade; distinguishing mGluR vs. iGluR effects.[1]
MPEP mGluR5 (Highly Selective)NAM (Allosteric)~30 nMDMSOSpecific investigation of mGluR5-dependent plasticity.[1]
LY367385 mGluR1a (Selective)Competitive~8 µMNaOH/DMSOSpecific investigation of mGluR1; higher potency than MCPG.[1]
CPCCOEt mGluR1 (Selective)NAM (Allosteric)~6 µMDMSO/EthanolNon-competitive blockade of mGluR1.[1]

References

  • Bortolotto, Z. A., et al. (1994). Differential effects of the mGluR antagonist MCPG on LTP and LTD in the hippocampus.[1] Nature.[1] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization Strategies for (S)-MCPG Sodium Salt

Part 1: Executive Summary & Physicochemical Profile (S)-MCPG (sodium salt) is the active enantiomer of the non-selective Group I/Group II metabotropic glutamate receptor (mGluR) antagonist (RS)-MCPG. It is a critical too...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

(S)-MCPG (sodium salt) is the active enantiomer of the non-selective Group I/Group II metabotropic glutamate receptor (mGluR) antagonist (RS)-MCPG. It is a critical tool for dissecting synaptic plasticity mechanisms, particularly Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

The Critical Distinction: The solubility profile of (S)-MCPG is strictly dictated by its ionic form.

  • Sodium Salt: Designed specifically for high aqueous solubility .

  • Free Acid: Hydrophobic; requires base (NaOH) or organic solvents (DMSO) to dissolve.

Core Recommendation: For the (S)-MCPG Sodium Salt , Water (or saline) is the superior solvent. Dissolving the sodium salt in DMSO is counter-indicated due to poor solubility of ionic salts in aprotic solvents and the unnecessary introduction of vehicle toxicity.

Physicochemical Data Table
Property(S)-MCPG Sodium Salt(S)-MCPG Free Acid
CAS Number 1303994-09-3 (Generic Na salt)150145-89-4
Molecular Weight ~231.18 Da (Monosodium) / ~253.16 (Disodium)*209.20 Da
Primary Solvent Distilled Water 1.1 eq. NaOH (in Water) or DMSO
Max Solubility (Water) ~100 mM (23 mg/mL) Insoluble (without base)
Max Solubility (DMSO) Poor / Not Recommended (<5 mM)~25 mM (5 mg/mL)
Appearance White solid / powderWhite solid / powder

*Note: Commercial "Sodium Salt" preparations may vary between mono- and disodium forms. Always check the specific batch MW on the vial label before calculating molarity.

Part 2: Solubilization Protocols

Protocol A: Aqueous Dissolution (Recommended for Sodium Salt)

Objective: Create a 100 mM stock solution in water. This method avoids DMSO entirely, eliminating vehicle effects in sensitive slice physiology or cell culture assays.

Materials:

  • (S)-MCPG Sodium Salt (Solid)[1][2][3]

  • Sterile Milli-Q / Distilled Water (pH 7.0–7.4)

  • 0.22 µm Syringe Filter (PES or Nylon)

  • Sterile Microcentrifuge Tubes

Step-by-Step Procedure:

  • Calculate Volume: Determine the volume of water required for a 100 mM stock.

    • Formula:

      
      
      
    • Example: For 10 mg of salt (MW 231.18), add 432 µL of water.

  • Addition: Add the calculated volume of sterile water directly to the vial or weighed powder.

  • Mixing: Vortex moderately for 30–60 seconds. The salt should dissolve rapidly into a clear, colorless solution.

    • Troubleshooting: If particles persist, sonicate for 5 minutes at room temperature.

  • Filtration: Pass the solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility for biological assays.

  • Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months) .

Protocol B: The "Free Acid" Alternative (If You Do Not Have the Salt)

Context: If you mistakenly purchased the Free Acid form, it will not dissolve in water alone. You must convert it to the salt in situ or use DMSO.

Option 1: The NaOH Method (Preferred for Aqueous Assays)

  • Weigh the Free Acid.

  • Add 1.1 molar equivalents of NaOH (e.g., if you have 1 mmol of MCPG, add 1.1 mmol of NaOH).

  • Add water to the desired volume.[1]

  • Vortex until dissolved (creates the sodium salt in solution).

Option 2: DMSO Dissolution (Use only if necessary)

  • Dissolve Free Acid in high-grade DMSO (Anhydrous).

  • Max solubility is approx. 25 mM .

  • Warning: Final DMSO concentration in cell culture must be <0.1% to avoid cytotoxicity.[4]

Part 3: Decision Logic & Signaling Context

Workflow Decision Tree

The following diagram illustrates the critical decision path for solubilizing MCPG based on the chemical form available.

MCPG_Solubility_Workflow Start Start: Identify Compound Form IsSalt (S)-MCPG Sodium Salt Start->IsSalt IsAcid (S)-MCPG Free Acid Start->IsAcid WaterPath Dissolve in Distilled Water (Target: 100 mM) IsSalt->WaterPath Preferred DMSOPath Dissolve in DMSO (Target: ~25 mM) IsSalt->DMSOPath Not Recommended (Poor Solubility) IsAcid->DMSOPath For Organic Stocks NaOHPath Add 1.1 eq. NaOH Then add Water (Target: 100 mM) IsAcid->NaOHPath For Aqueous Assays (Creates Salt in situ) Check Check Solubility WaterPath->Check DMSOPath->Check NaOHPath->Check Store Filter (0.22 µm) & Store (-20°C or -80°C) Check->Store Clear Solution

Figure 1: Decision matrix for (S)-MCPG solubilization. Green paths indicate optimal workflows; red dashed lines indicate suboptimal or problematic routes.

Mechanistic Impact: mGluR Antagonism

(S)-MCPG is a non-selective antagonist for Group I (mGluR1,[2] 5) and Group II (mGluR2, 3) receptors.[2] It prevents glutamate-driven G-protein signaling.

mGluR_Pathway cluster_membrane Cell Membrane Glutamate Glutamate (Ligand) mGluR1 Group I mGluR (Gq-coupled) Glutamate->mGluR1 mGluR2 Group II mGluR (Gi-coupled) Glutamate->mGluR2 MCPG (S)-MCPG (Antagonist) MCPG->mGluR1 Blocks MCPG->mGluR2 Blocks PLC PLC Activation (↑ Ca2+) mGluR1->PLC AC Adenylyl Cyclase (↓ cAMP) mGluR2->AC LTP Synaptic Plasticity (LTP/LTD) PLC->LTP AC->LTP

Figure 2: Mechanism of Action. (S)-MCPG competitively antagonizes Group I and II mGluRs, inhibiting downstream PLC and Adenylyl Cyclase signaling cascades involved in synaptic plasticity.

Part 4: Troubleshooting & Stability

IssueProbable CauseSolution
Precipitation in Water You likely have the Free Acid form, not the Sodium Salt.Add 1.0–1.1 molar equivalents of NaOH (0.1 M or 1 M stock) dropwise until dissolved.
Precipitation in DMSO You are using the Sodium Salt in DMSO.[1]Switch to water. Sodium salts are highly polar and resist dissolution in aprotic organic solvents like DMSO.
Loss of Potency Repeated freeze-thaw cycles.Aliquot stock into single-use volumes (e.g., 20 µL) immediately after preparation.
Cloudiness on Thawing Salt crashing out at low temp.Vortex and warm to 37°C for 2 minutes. If it remains cloudy, discard.

References

  • ResearchGate. Discussion on Solubility of Sodium Salts in DMSO. Retrieved from [Link]

Sources

Application

intraventricular injection dosage of (S)-MCPG for rats

Application Note: Intraventricular (ICV) Injection of (S)-MCPG in Rats Part 1: Executive Summary (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) is a potent, non-selective antagonist of Group I (mGluR1, mGluR5) and Group...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Intraventricular (ICV) Injection of (S)-MCPG in Rats

Part 1: Executive Summary

(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) is a potent, non-selective antagonist of Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors. Unlike ionotropic antagonists (e.g., AP5), (S)-MCPG modulates synaptic plasticity rather than completely blocking fast transmission. It is widely used to investigate Long-Term Potentiation (LTP), spatial memory consolidation, and nociceptive processing.

Critical Application Note: (S)-MCPG is an acidic amino acid derivative. It is insoluble in neutral saline or ACSF (Artificial Cerebrospinal Fluid). Successful ICV delivery requires a precise alkalinization-neutralization protocol to prevent precipitation within the micro-injector cannula—a common failure point in behavioral studies.

Part 2: Compound Profile & Solubility Protocol

Compound: (S)-MCPG MW: 209.2 g/mol Target: Group I / Group II mGluRs Route: Intracerebroventricular (ICV) – Lateral Ventricle

Solubility Workflow (The "NaOH Method")

Directly dissolving (S)-MCPG in PBS/ACSF will result in a suspension that clogs 30G needles. You must form the sodium salt in situ.

Reagent Preparation:

  • Stock Solvent: 1.0 M NaOH (Freshly prepared).

  • Diluent: Sterile 0.9% Saline or ACSF.

  • pH Adjuster: 0.1 M HCl.

Step-by-Step Dissolution Protocol:

MCPG_Prep Step1 Weigh (S)-MCPG (e.g., 2.1 mg) Step2 Add 1.1 eq NaOH (Microliter volume) Step1->Step2 Step3 Vortex until Clear (Formation of Na-salt) Step2->Step3 Step4 Dilute with Saline (to ~90% final vol) Step3->Step4 Step5 Adjust pH to 7.4 (Dropwise 0.1M HCl) Step4->Step5 Step6 Filter Sterilize (0.22 µm PVDF) Step5->Step6

Figure 1: Critical dissolution workflow to ensure injectability and physiological compatibility.

Part 3: Dosage Strategy

Dosage varies significantly based on the behavioral paradigm. The table below consolidates data from pivotal studies on spatial memory (Morris Water Maze) and excitotoxicity.

Table 1: Recommended ICV Dosages for Adult Rats (250–350g)

Dosage ClassDose (Mass)Dose (Molar)Injection Vol.Target ConcentrationApplicationRef
Low ~20.8 µg0.1 µmol 2–5 µL20–50 mMTBI Neuroprotection; Mild Modulation[1, 2]
Medium ~105 µg0.5 µmol 2–5 µL100 mMStandard LTP Blockade; Spatial Memory[3]
High ~523 µg2.5 µmol 5 µL500 mMComplete mGluR Saturation; Severe Amnesia[4]

Scientific Rationale:

  • 0.1 µmol (100 nmol): Often sufficient to impair reversal learning without causing gross motor deficits or sedation.

  • 2.5 µmol: Used in earlier studies (e.g., Riedel et al.) to demonstrate total blockade of LTP in vivo. Note that at this concentration, the osmolarity of the solution is high; ensure slow injection to prevent osmotic shock to ventricular tissue.

Part 4: Stereotaxic Surgical Protocol

Subject: Male Wistar or Sprague-Dawley Rats (280–320g). Equipment: Stereotaxic frame (David Kopf or Stoelting), Hamilton Syringe (10 µL, 30G needle).

Coordinates (Lateral Ventricle)

Relative to Bregma (Skull surface flat):

  • AP (Anterior-Posterior): -0.8 to -0.9 mm

  • ML (Medial-Lateral): ±1.5 mm

  • DV (Dorsal-Ventral): -3.6 to -4.0 mm (from skull surface, not dura)

Note: Verify coordinates with a dye injection (Methylene Blue) in a pilot animal if changing rat strains.

Injection Workflow

ICV_Protocol cluster_surgery Surgical Phase cluster_injection Injection Phase Anesthesia Anesthesia Induction (Isoflurane 2-3%) Mount Stereotaxic Mounting (Ear bars, Flat Skull) Anesthesia->Mount Drill Craniotomy (AP -0.8, ML ±1.5) Mount->Drill Lower Lower Cannula (DV -3.8 mm) Drill->Lower Infuse Infuse (S)-MCPG Rate: 1.0 µL/min Lower->Infuse Wait Diffusion Period Wait 5 mins (CRITICAL) Infuse->Wait Retract Slow Retraction Over 2 mins Wait->Retract

Figure 2: Stereotaxic workflow emphasizing the diffusion wait time to prevent backflow.

Critical Technical Nuances
  • The "Backflow" Problem: The lateral ventricle is a fluid-filled cavity. If you withdraw the needle immediately, the drug will flow back up the needle track due to hydrostatic pressure. Mandatory: Leave the needle in place for 5 minutes post-injection.

  • Verification: If using a chronic guide cannula, verify patency by observing the flow of CSF (clear fluid) rising in the cannula upon insertion of the internal stylet, or by injecting Angiotensin II (100 ng) at the end of the experiment—this should trigger an immediate drinking response if the cannula is patent.

Part 5: Experimental Validation

How do you know the (S)-MCPG worked?

  • Behavioral Marker (Spatial Memory):

    • Test: Morris Water Maze (MWM).[1]

    • Protocol: Inject (S)-MCPG 20 mins prior to training.

    • Expected Result: Rats will learn the platform location significantly slower (increased latency) compared to vehicle controls, but swim speed should remain unchanged (ruling out motor deficits).

  • Electrophysiological Marker (In Vivo LTP):

    • Setup: Stimulate Perforant Path

      
       Record in Dentate Gyrus.
      
    • Protocol: Inject (S)-MCPG ICV.[1][2] Apply High-Frequency Stimulation (HFS).

    • Expected Result: Induction of LTP is suppressed or the maintenance phase decays rapidly compared to controls [4].

Part 6: Troubleshooting

IssueCauseSolution
Needle Clogging Precipitation of MCPG.Ensure pH is >7.[2]2. If solution turns cloudy upon adding saline, add 1µL of 1M NaOH to re-solubilize.
Seizures Injection volume too high or too fast.Reduce volume to <5 µL. Reduce rate to 0.5 µL/min.
No Effect Drug degradation or Missed Target.(S)-MCPG is stable frozen but degrades at RT over days. Make fresh. Verify coordinates.
Tissue Damage pH too high (alkaline burn).Always back-titrate the stock solution with HCl to pH 7.4 before injection.

References

  • Nielsen, E. O., et al. (1997). "The metabotropic glutamate receptor antagonist, alpha-methyl-4-carboxyphenylglycine (MCPG) reduces beam walking motor deficits...[3] after traumatic brain injury."[3][4] Journal of Neurotrauma.

  • Balschun, D., & Wetzel, W. (2002). "Inhibition of mGluR1 but not mGluR5 impairs spatial memory in the water maze." Behavioural Brain Research.

  • Richter-Levin, G., et al. (1994). "The metabotropic glutamate receptor antagonist MCPG blocks LTP and spatial learning." Nature.

  • Riedel, G. (1996). "Function of metabotropic glutamate receptors in learning and memory." Trends in Neurosciences.

  • Paxinos, G., & Watson, C. (2006). The Rat Brain in Stereotaxic Coordinates. Elsevier.

Sources

Method

Investigating Hippocampal Spatial Learning: The (S)-MCPG Infusion Protocol for Morris Water Maze

Application Note & Technical Guide | Version 2.0 Abstract This guide details the protocol for utilizing (S)-MCPG , a non-selective Group I/II metabotropic glutamate receptor (mGluR) antagonist, to dissect spatial memory...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.0

Abstract

This guide details the protocol for utilizing (S)-MCPG , a non-selective Group I/II metabotropic glutamate receptor (mGluR) antagonist, to dissect spatial memory acquisition mechanisms in the Morris Water Maze (MWM). Unlike permanent excitotoxic lesions, (S)-MCPG infusion offers a "reversible lesion" approach, allowing researchers to temporarily silence the molecular switches required for Long-Term Potentiation (LTP) induction without permanently destroying tissue. This protocol is critical for distinguishing between memory acquisition, consolidation, and retrieval.

Mechanistic Rationale

The "Molecular Switch" Hypothesis

Spatial learning in the mammalian hippocampus relies on synaptic plasticity, specifically Long-Term Potentiation (LTP). While NMDA receptors (NMDARs) are essential for the induction of LTP, metabotropic glutamate receptors (mGluRs) act as a "molecular switch" that amplifies and maintains this plasticity.

  • Group I mGluRs (mGluR1/5): Coupled to Gq proteins; activation leads to phosphoinositide hydrolysis and intracellular

    
     release, facilitating NMDAR activity.
    
  • Group II mGluRs (mGluR2/3): Coupled to Gi/o; generally presynaptic, modulating glutamate release.

(S)-MCPG ((S)-α-Methyl-4-carboxyphenylglycine) blocks these receptors. By infusing (S)-MCPG prior to training, researchers can prevent the "latching" of memory traces, resulting in animals that can swim and see perfectly but cannot form a spatial map.

Pathway Visualization

The following diagram illustrates the interference point of (S)-MCPG within the glutamatergic synapse.

mGluR_Pathway Glutamate Glutamate Release mGluR Group I mGluR (Post-synaptic) Glutamate->mGluR Activates NMDAR NMDA Receptor Glutamate->NMDAR Activates Gq Gq Protein mGluR->Gq LTP LTP Induction (Memory Formation) NMDAR->LTP PLC PLC Activation Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Ca2->NMDAR Potentiates MCPG (S)-MCPG (Antagonist) MCPG->mGluR BLOCKS

Figure 1: (S)-MCPG prevents the mGluR-mediated facilitation of NMDA receptor activity, thereby blocking the transition to Late-LTP.

Compound Handling & Chemistry (Critical)

(S)-MCPG is NOT soluble in neutral water. Many experiments fail due to improper solubilization resulting in micro-precipitates that clog cannulas or fail to act pharmacologically.

Reagent Specifications
  • Compound: (S)-α-Methyl-4-carboxyphenylglycine (Active isomer).

  • Molecular Weight: 209.2 g/mol .

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF). Do NOT use DMSO for intracerebral injections if avoidable, as it can be neurotoxic at high volumes.

Solubilization Protocol (The "1.1 Eq" Rule)
  • Calculate Base Requirement: You must use 1.1 equivalents of NaOH to deprotonate the carboxylic acid groups.

  • Step-by-Step Preparation (Example for 100 mM Stock):

    • Weigh 20.9 mg of (S)-MCPG.

    • Add approx. 50-100 µL of 1M NaOH (Stoichiometric calculation required based on exact mass).

    • Observation: The powder should dissolve immediately into a clear solution.

    • Add aCSF (or sterile saline) to reach ~90% of final volume.

    • pH Adjustment: Carefully titrate with micro-volumes of 0.1M HCl to bring pH back to 7.4 .

    • Warning: If pH drops below 6, the compound will precipitate.

    • Bring to final volume (e.g., 1 mL) with aCSF.

  • Storage: Aliquot and freeze at -20°C. Stable for 1 month.

Surgical Protocol: Bilateral Cannulation

To deliver (S)-MCPG to the site of spatial map formation, bilateral cannulation of the dorsal hippocampus is required.

Subjects: Male Wistar or Sprague-Dawley rats (250–300 g).

Stereotaxic Coordinates (Rat)

Reference: Paxinos & Watson Atlas[1]

  • AP (Anterior-Posterior): -3.8 mm from Bregma

  • ML (Medial-Lateral): ± 2.5 mm from midline

  • DV (Dorsal-Ventral): -2.5 mm from skull surface (Guide Cannula tip)

Procedure
  • Anesthesia: Isoflurane (5% induction, 2-3% maintenance).

  • Incision: Midline scalp incision; clean skull with

    
     to visualize Bregma.
    
  • Drilling: Burr holes at calculated coordinates.

  • Implantation: Lower 23-gauge guide cannulas.

  • Fixation: Secure with dental acrylic and 2-3 anchor screws.

  • Recovery: Allow 7 days post-op recovery before water maze training.

Behavioral Protocol: Morris Water Maze

The goal is to test if (S)-MCPG blocks acquisition (learning). Therefore, the drug is administered before daily training sessions.

Experimental Design
  • Group A: Vehicle (aCSF) - n=10

  • Group B: (S)-MCPG (Low Dose) - n=10

  • Group C: (S)-MCPG (High Dose) - n=10

Workflow Diagram

Experimental_Workflow cluster_0 Preparation cluster_1 Daily Routine (Days 1-5) Surgery Cannula Implantation (Day -7) Recovery Recovery (7 Days) Surgery->Recovery Infusion Infusion (t = -30 min) Recovery->Infusion Wait Diffusion (30 min) Infusion->Wait Training MWM Training (4 Trials/Day) Wait->Training Training->Infusion Next Day Probe Probe Trial (Day 6, No Drug) Training->Probe End of Protocol

Figure 2: Experimental timeline. Crucially, the drug is active during the learning phase (Days 1-5) but washed out during the Probe Trial (Day 6).

Detailed Steps
  • Infusion (Daily, Days 1-5):

    • Gently restrain animal.[2]

    • Insert 30-gauge injection needle (extending 1 mm beyond guide).

    • Infuse 0.5 µL to 1.0 µL per side over 2 minutes.

    • Leave needle in place for 1 minute (prevent backflow).

    • Wait 30 minutes in home cage for diffusion.

  • Acquisition Training (Days 1-5):

    • Pool: 1.8m diameter, opaque water (26°C ± 1°C).

    • Platform: Hidden, 1-2 cm below surface, fixed location (e.g., NE quadrant).

    • Trials: 4 trials/day, starting from different cardinal points (N, S, E, W).

    • Max Time: 60 seconds per trial. If failed, guide rat to platform and let stay for 15s.

  • Probe Trial (Day 6):

    • No drug infusion.

    • Remove platform.[3]

    • Allow rat to swim for 60 seconds.

    • Record time spent in the Target Quadrant.

Data Analysis & Interpretation

Key Metrics Table
MetricDefinitionExpected Result (Vehicle)Expected Result ((S)-MCPG)
Escape Latency Time to find platform (sec)Decreases daily (Learning curve)Remains high (Flat curve)
Path Length Distance swum (cm)Decreases dailyRemains high
Swim Speed Velocity (cm/s)ConstantConstant (Controls for motor deficits)
Thigmotaxis Time swimming near wallDecreases over timeHigh (Anxiety/Lack of strategy)
Probe Quadrant % % Time in target quadrant> 40% (Significant preference)~25% (Chance level - Amnesia)
Validation Checks (Self-Correcting)
  • Visual Acuity: Perform a "Visible Platform" day at the end. If (S)-MCPG rats cannot find a visible flag, the deficit is sensory, not mnemonic.

Troubleshooting

  • Issue: Rats float or refuse to swim.

    • Cause: Water too cold (<24°C) induces hypothermia/stress.

    • Fix: Monitor temp strictly.

  • Issue: Cannula Clogging.

    • Cause: (S)-MCPG precipitation.

    • Fix: Re-verify the 1.1 eq NaOH solubilization step. Ensure pH is 7.4, not acidic.

  • Issue: No effect seen.

    • Cause: Drug washout.

    • Fix: Ensure training occurs within 45 mins of infusion. (S)-MCPG has a relatively short half-life in vivo compared to permanent lesions.

References

  • Riedel, G., et al. (1994). A specific role for group I mGluRs in hippocampal LTP and hippocampus-dependent spatial learning.[4] Nature.

    • Core Reference: Establishes the reversible impairment of spatial memory using mGluR antagonists.[5]

  • Tocris Bioscience. (S)-MCPG Product & Solubility Guide.

    • Technical Reference: Definitive source for the 1.
  • Morris, R. G. M. (1984). Developments of a water-maze procedure for studying spatial learning in the rat.[6] Journal of Neuroscience Methods.

    • Protocol Reference: The standard for MWM dimensions and training logic.
  • Riedel, G. (1996). Function of metabotropic glutamate receptors in learning and memory. Trends in Neurosciences.

    • Review: Discusses the "molecular switch" theory in depth.
  • Paxinos, G., & Watson, C. The Rat Brain in Stereotaxic Coordinates.[1] Elsevier.[1]

    • Atlas: Standard for surgical coordin

Sources

Application

Application Note: High-Precision Preparation of (S)-MCPG Stock Solutions using the Molar Equivalent NaOH Method

Abstract & Introduction (S)-MCPG is a potent, non-selective antagonist of Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors. It is widely used in electrophysiology and neuropharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(S)-MCPG is a potent, non-selective antagonist of Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors. It is widely used in electrophysiology and neuropharmacology to dissect synaptic plasticity mechanisms, particularly Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

The Challenge: Like many amino acid derivatives containing carboxylic acid moieties, (S)-MCPG exhibits poor solubility in neutral water or saline (PBS). While soluble in DMSO, many researchers prefer aqueous stock solutions to avoid solvent-specific effects on sensitive ion channels or membrane properties.

The Solution: This protocol details the Molar Equivalent Method for solubilizing (S)-MCPG using Sodium Hydroxide (NaOH). Unlike generic "add base until dissolved" instructions, this method uses a precise stoichiometric ratio (1.1 equivalents) to ensure complete solubilization while minimizing alkalinity, thereby preventing osmotic shock or pH imbalance upon dilution into physiological media.

Chemical & Pharmacological Profile

Physicochemical Properties[1][2]
  • Molecular Weight: 209.2 g/mol [1][2][3]

  • Formula: C₁₀H₁₁NO₄

  • Physical State: White crystalline solid

  • Solubility Limit (NaOH): ~100 mM (20.9 mg/mL)[2]

  • pKa: Contains carboxylic acid groups that require deprotonation for aqueous solubility.

Mechanism of Action

(S)-MCPG acts as a competitive antagonist.[4] By occupying the orthosteric glutamate binding site, it prevents the conformational change required for G-protein coupling.

  • Group I mGluRs (1, 5): Coupled to Gq proteins; activation normally leads to Phospholipase C (PLC) activation and intracellular Ca²⁺ release. (S)-MCPG blocks this.

  • Group II mGluRs (2, 3): Coupled to Gi/o proteins; activation normally inhibits adenylyl cyclase (decreasing cAMP). (S)-MCPG prevents this inhibition.[3][5]

MCPG_Mechanism cluster_ligands Ligands cluster_receptors Receptors cluster_effectors Downstream Signaling Glu Glutamate (Endogenous Agonist) mGluR1_5 Group I mGluRs (mGluR1, mGluR5) Glu->mGluR1_5 Activates mGluR2_3 Group II mGluRs (mGluR2, mGluR3) Glu->mGluR2_3 Activates MCPG (S)-MCPG (Antagonist) MCPG->mGluR1_5 Blocks MCPG->mGluR2_3 Blocks Gq Gq Protein mGluR1_5->Gq Gi Gi/o Protein mGluR2_3->Gi PLC PLC Activation (↑ Ca2+) Gq->PLC AC Adenylyl Cyclase (↓ cAMP) Gi->AC Inhibits

Figure 1: Mechanism of Action. (S)-MCPG competitively antagonizes Group I and II mGluRs, preventing downstream G-protein signaling cascades.

Preparation Protocol: The 1.1 Equivalent Method

Materials Required[1]
  • (S)-MCPG solid (Store at -20°C until use).[4][6][1][7][8]

  • 1.0 M NaOH solution (Freshly prepared or commercial standard).

  • Sterile Milli-Q water (or HPLC grade water).

  • Vortex mixer.

  • 0.22 µm Syringe Filter (PES or Nylon).

  • Sterile microcentrifuge tubes (Light-blocking amber tubes preferred).

The Logic of 1.1 Equivalents

To solubilize (S)-MCPG, we must convert the carboxylic acid to its sodium salt. Adding exactly 1.0 equivalent of NaOH theoretically neutralizes the acid, but kinetic barriers often leave some solid undissolved. Adding 1.1 equivalents provides a slight excess of base to drive the equilibrium completely to the soluble salt form without creating a solution so basic that it damages tissue upon dilution.

Step-by-Step Procedure (Example: 100 mM Stock)

Target: 10 mg of (S)-MCPG to be dissolved at 100 mM.

  • Calculate Moles of Compound:

    
    
    (47.8 µmol)
    
  • Calculate Moles of NaOH Required (1.1 eq):

    
    
    
  • Calculate Volume of 1.0 M NaOH:

    
    
    (52.6 µL)
    
  • Dissolution Step:

    • Add the calculated 52.6 µL of 1.0 M NaOH directly to the 10 mg powder.

    • Vortex vigorously. The powder should dissolve rapidly into a clear, slightly viscous drop.

    • Note: If the powder is not fully wetted, you may add a small percentage of the final water volume (Step 5), but do not add the full volume yet.

  • Dilution to Final Volume:

    • Target Volume for 100 mM =

      
       (478 µL).[8]
      
    • Add sterile water to reach the final volume.

    • Calculation:

      
      .
      
  • Sterilization & Storage:

    • Pass the solution through a 0.22 µm syringe filter.[6]

    • Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (1 month) or -80°C (6 months).

Quick Reference Table (for 100 mM Stock)
Starting Mass (S)-MCPGMoles (µmol)Vol 1.0 M NaOH (1.1 eq)Vol Water to AddTotal Final Vol
1 mg 4.785.3 µL42.5 µL47.8 µL
5 mg 23.926.3 µL212.7 µL239.0 µL
10 mg 47.852.6 µL425.4 µL478.0 µL
50 mg 239.0262.9 µL2.127 mL2.390 mL

Experimental Workflow Diagram

MCPG_Protocol Start Weigh (S)-MCPG (e.g., 10 mg) Calc Calculate 1.1 eq NaOH (Mass / MW * 1.1) Start->Calc AddBase Add 1.0 M NaOH (Directly to powder) Calc->AddBase Vortex Vortex / Sonicate (Until clear) AddBase->Vortex Dilute Add Water (To Final Target Vol) Vortex->Dilute Filter Filter Sterilize (0.22 µm) Dilute->Filter Store Aliquot & Freeze (-20°C or -80°C) Filter->Store

Figure 2: Step-by-step workflow for preparing (S)-MCPG stock solution.[3]

Critical Usage Notes & Troubleshooting

pH Management in Biological Assays

The stock solution prepared above will be alkaline (pH ~10-11). However, because (S)-MCPG is typically used at working concentrations of 100 µM to 500 µM , the dilution factor is 1:1000 or 1:200.

  • Self-Validation: When adding 1 µL of this stock to 1 mL of ACSF (Artificial Cerebrospinal Fluid) or culture media, the buffering capacity (HEPES or Bicarbonate) of the media is sufficient to neutralize the trace NaOH. No pH adjustment of the stock itself is recommended, as lowering the pH of the stock below 8.0 may cause precipitation.

Stability Warning
  • Freeze-Thaw: (S)-MCPG is sensitive to repeated freeze-thaw cycles.[6] Discard aliquots after use; do not refreeze.

  • Visual Check: Before use, hold the aliquot against a light source. If any turbidity or crystals are visible, the compound has precipitated. Do not use; sonication may re-dissolve it, but concentration accuracy is compromised.

References

  • Jane, D.E., et al. (1993). Stereospecific antagonism by (+)-alpha-methyl-4-carboxyphenylglycine (MCPG) of (1S,3R)-ACPD-induced effects in neonatal rat motoneurones and rat thalamic neurones. Neuropharmacology, 32(7), 725-727.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (S)-MCPG Stability in Electrophysiology

Topic: Troubleshooting (S)-MCPG Sodium Salt Precipitation in ACSF Content Type: Technical Guide & FAQ Audience: Electrophysiologists and Pharmacologists Executive Summary (S)-MCPG sodium salt ( (S)- -Methyl-4-carboxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting (S)-MCPG Sodium Salt Precipitation in ACSF Content Type: Technical Guide & FAQ Audience: Electrophysiologists and Pharmacologists

Executive Summary

(S)-MCPG sodium salt ( (S)-


-Methyl-4-carboxyphenylglycine) is a standard Group I / Group II mGluR antagonist.[1][2] While the sodium salt form is chemically modified for enhanced water solubility compared to the free acid, users frequently report "crashing out" (precipitation) when introducing the compound directly into Artificial Cerebrospinal Fluid (ACSF).

This guide addresses the physicochemical conflicts between the carboxylate groups of (S)-MCPG and the divalent cations (


, 

) present in physiological buffers.
Module 1: The Chemistry of Precipitation (Root Cause Analysis)

To prevent precipitation, one must understand why it occurs. The sodium salt of (S)-MCPG is highly soluble in pure water (


 mM), yet unstable in ACSF.
1. The Calcium-Carboxylate Conflict

(S)-MCPG contains two carboxylic acid groups. In its sodium salt form, these are deprotonated (


). ACSF typically contains 2.0–2.5 mM 

.
  • Mechanism: Carboxylate anions are effective chelators of divalent cations. When a high-concentration droplet of (S)-MCPG enters ACSF, the local concentration of ligand-to-calcium favors the formation of Calcium-MCPG complexes, which are often insoluble.

  • The "Cloud" Effect: The white cloud seen upon injection is likely the calcium salt of the drug forming before it can disperse.

2. pH Shock & Re-protonation
  • ACSF Buffer Dependence: ACSF relies on the Bicarbonate/

    
     buffer system to maintain pH 7.4. Without constant carbogen bubbling (
    
    
    
    ), ACSF pH can drift alkaline (pH > 8.0) or acidic depending on storage.
  • Risk: If the local pH at the injection site drops (or if the ACSF is not equilibrated), the (S)-MCPG may partially re-protonate to its free-acid form, which has significantly lower solubility.

Module 2: Validated Preparation Protocol

CRITICAL RULE: Never dissolve (S)-MCPG powder directly into ACSF. You must create a "Solvent Buffer" (Stock Solution) first.

Step-by-Step Workflow

1. Prepare the Concentrated Stock (Water-Based)

  • Solvent: PCR-grade distilled water (or dilute NaOH if using the free acid, but Water is sufficient for the Sodium Salt).

  • Concentration: Prepare a 10 mM – 100 mM stock.

  • Validation: Vortex until completely clear.

  • Storage: Aliquot into small volumes (e.g.,

    
    ) and freeze at -20°C.
    

2. The "Rapid Dispersion" Dilution Method

  • Preparation: Ensure your ACSF is actively bubbling with Carbogen (

    
    ) and has reached thermal equilibrium (
    
    
    
    or RT).[3]
  • Dilution:

    • Take a known volume of ACSF (e.g., 100 mL).[4]

    • Pipette the required volume of (S)-MCPG Stock rapidly into the center of the ACSF volume while stirring magnetically.

    • Do not slowly drip the stock down the side of the beaker (this creates a high-concentration interface that encourages crystallization).

3. The "Rescue" Step (If Cloudiness Appears)

  • If a faint haze appears, continue stirring and bubbling for 5-10 minutes. The high volume of solvent (ACSF) should eventually resolubilize the transient calcium salts. If the precipitate consists of large flakes, discard and restart.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points to prevent precipitation.

MCPG_Workflow Powder (S)-MCPG Na+ Powder Stock Stock Solution (10-100 mM) Powder->Stock Dissolve Water Distilled Water (Solvent) Water->Stock Solvent ACSF ACSF (High Ca2+) Mixing Rapid Dispersion (Vortex/Stir) ACSF->Mixing Base Buffer Stock->Mixing Aliquot Working Working Solution (Perfusion Ready) Mixing->Working Success Precip PRECIPITATION RISK (Ca-MCPG Complex) Mixing->Precip Slow Addition or High Conc. Precip->Working Rarely Reversible

Caption: Workflow for solubilizing (S)-MCPG. Note the critical risk path (Red) when introducing the stock to ACSF without rapid dispersion.

Module 4: Solubility Data & Comparison

Use this table to verify your calculations and solvent choices.

Parameter(S)-MCPG (Sodium Salt)(S)-MCPG (Free Acid)Notes
Primary Solvent Water1.1 eq. NaOHSodium salt is water-ready.
Max Solubility ~100 mM~100 mM (in base)Do not exceed 100mM for stock.
Stability in ACSF Low (High Conc.)Very LowDilute immediately before use.
Calcium Interaction Moderate RiskHigh RiskForms insoluble salts at interfaces.
Molecular Weight 231.18 (Na salt)209.2 (Free Acid)Ensure you use the correct MW for Molarity.
Module 5: Troubleshooting FAQ

Q1: I added the stock to my ACSF and it turned cloudy immediately. Can I filter it?

  • A: No. Filtering removes the active drug, meaning your final concentration will be unknown and likely sub-therapeutic. If precipitation occurs, you must discard the solution. Ensure you are vortexing the ACSF during the addition of the stock to prevent local supersaturation.

Q2: Can I use DMSO instead of water for the stock solution?

  • A: Yes, (S)-MCPG is generally soluble in DMSO. However, DMSO can have independent effects on membrane permeability and slice health. If you use DMSO, ensure the final concentration in the bath is

    
    . Water is preferred for the Sodium Salt form.
    

Q3: My ACSF pH is 7.4, but it still precipitates. Why?

  • A: Check your Calcium Chloride (

    
    ) concentration.[3][4] Standard ACSF uses ~2 mM 
    
    
    
    . If you are using a "High Calcium" modification (e.g., for induction of plasticity), the risk of precipitation increases exponentially. In high-Ca solutions, reduce the stock concentration (dilute the stock to 10 mM before adding to ACSF).

Q4: How long is the working solution good for?

  • A: (S)-MCPG is an amino acid derivative and is relatively stable, but in ACSF, it is prone to oxidation and bacterial growth over time. Use working solutions within 4-6 hours of preparation at room temperature.

References
  • Tocris Bioscience. (S)-MCPG Product Datasheet & Solubility Data. Retrieved from

  • Abcam. (R,S)-MCPG sodium salt: Biological Description and Handling. Retrieved from

  • Hello Bio. (S)-MCPG Sodium Salt Technical Data. Retrieved from

  • National Institutes of Health (NIH). Protocol: Preparation of Artificial Cerebrospinal Fluid (ACSF). Retrieved from

Sources

Optimization

improving water solubility of (S)-MCPG free acid vs sodium salt

Technical Support Center: (S)-MCPG Solubility Guide Introduction for the Researcher (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) is a widely used competitive antagonist for Group I and Group II metabotropic glutamate r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-MCPG Solubility Guide

Introduction for the Researcher

(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) is a widely used competitive antagonist for Group I and Group II metabotropic glutamate receptors (mGluRs).[1] A common yet critical challenge encountered in the laboratory is its limited aqueous solubility in the free acid form, which can lead to experimental variability and inaccurate concentrations. This guide provides a comprehensive, scientifically-grounded resource to address these solubility issues. We will explore the chemical principles governing the solubility of (S)-MCPG, offer step-by-step protocols for its proper dissolution, and provide clear troubleshooting guidance to ensure the success and reproducibility of your experiments.

Core Concept: Why Form Matters - Free Acid vs. Sodium Salt

The significant difference in water solubility between (S)-MCPG free acid and its sodium salt stems from its molecular structure. (S)-MCPG possesses two carboxylic acid groups, making it a weak di-protic acid. The solubility of such molecules is fundamentally dependent on their ionization state, which is dictated by the pH of the solvent.

  • The Free Acid Form: At neutral or acidic pH, the carboxylic acid groups (-COOH) are largely protonated and uncharged. In this state, the molecule is less polar and forms strong intermolecular hydrogen bonds in its crystal lattice, making it difficult for water molecules to solvate and dissolve it effectively.

  • The Salt Form (e.g., Sodium Salt): The sodium salt of (S)-MCPG exists in an ionized state, with the carboxylic acid groups deprotonated to form carboxylates (-COO⁻ Na⁺). These charged carboxylate groups are highly polar and readily interact with the polar water molecules, leading to a dramatic increase in aqueous solubility.[2][3] This is the primary reason why salt forms of weakly acidic drugs are often preferred for preparing aqueous stock solutions.[3][4]

The relationship between the protonated (less soluble) and deprotonated (more soluble) states is governed by the solution's pH, as illustrated below.

G cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 8) LessSoluble (S)-MCPG-COOH (Protonated, Uncharged) POORLY SOLUBLE MoreSoluble (S)-MCPG-COO⁻ (Deprotonated, Charged) HIGHLY SOLUBLE LessSoluble->MoreSoluble + OH⁻ (Base Addition) MoreSoluble->LessSoluble + H⁺ (Acid Addition)

Caption: pH-dependent equilibrium of (S)-MCPG.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected water solubility of (S)-MCPG free acid versus its sodium salt?

The difference is substantial. The free acid is practically insoluble in neutral water, whereas the sodium salt is highly soluble. The following table summarizes solubility data compiled from leading suppliers.

Compound FormSolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Source(s)
(S)-MCPG Free Acid 1.1 eq. NaOH100 mM20.92 mg/mLTocris Bioscience
(S)-MCPG Free Acid Water (pH adjusted to 13 with NaOH)~382 - 478 mM~80 - 100 mg/mLTargetMol, MedchemExpress[5][6]
(RS)-MCPG Disodium Salt Water100 mM25.32 mg/mLTocris Bioscience[7]
(S)-MCPG Free Acid DMSO~19 - 24 mM~4 - 5 mg/mLMedchemExpress, TargetMol[5][6]

Note: DMSO can be a suitable solvent for initial stock preparation, but downstream aqueous dilutions may still cause precipitation if the final pH is not controlled.

Q2: I added (S)-MCPG free acid powder to my neutral phosphate-buffered saline (PBS), and it won't dissolve. What's wrong?

This is the most common issue encountered. You are attempting to dissolve the free acid at a pH where it is protonated and therefore poorly soluble. The neutral pH of your buffer (typically pH 7.2-7.4) is not high enough to deprotonate the carboxylic acid groups sufficiently to achieve dissolution.

The Underlying Cause: The pKa values of the carboxylic acid groups on (S)-MCPG are in the acidic range. To achieve significant deprotonation and thus solubility, the pH of the solution must be raised well above these pKa values.

The Solution: Do not add the free acid powder directly to your final buffer. You must first dissolve it using a base (like NaOH) to form the soluble salt in situ before introducing the buffer components. See the detailed protocol in Q3 .

Q3: How do I correctly prepare an aqueous stock solution from (S)-MCPG free acid?

This protocol details the standard method of converting the insoluble free acid into its highly soluble sodium salt form directly in the tube. This is a reliable technique used for many weakly acidic compounds.[8]

G start Start: Weigh (S)-MCPG Free Acid step1 1. Add small volume of pure water or saline. Do NOT use buffer yet. start->step1 step2 2. Add 1.0 - 1.1 molar equivalents of NaOH (e.g., 1N). This deprotonates the acid. step1->step2 Key Step step3 3. Vortex or sonicate gently. Solution should become clear as the salt forms. step2->step3 step4 4. Once fully dissolved, add concentrated buffer stock (e.g., 10x PBS). step3->step4 step5 5. Top up to final volume with pure water. step4->step5 end 6. Check and adjust final pH to experimental target. Store appropriately. step5->end

Caption: Workflow for dissolving (S)-MCPG free acid.

Experimental Protocol: Preparing a 100 mM (S)-MCPG Stock Solution

  • Weigh Compound: Weigh out 20.92 mg of (S)-MCPG free acid (MW = 209.2 g/mol ).

  • Initial Suspension: Add approximately 700 µL of purified water to the vial. The powder will not dissolve and will form a suspension.

  • Deprotonation (The Critical Step): Using a calibrated pipette, add 1.1 molar equivalents of 1N NaOH.

    • Calculation: For 0.1 mmol of (S)-MCPG (20.92 mg), you need 0.11 mmol of NaOH.

    • Volume: 110 µL of 1N NaOH solution.

  • Dissolution: Cap the vial and vortex or sonicate in a water bath until all the solid material has completely dissolved. The solution should be clear. This confirms the successful in-situ formation of the soluble sodium salt.

  • Final Volume Adjustment: Carefully add purified water to bring the total volume to 1.0 mL.

  • Final pH Check: Before storing, check the pH of the stock solution. It will be alkaline. For most experiments, this concentrated stock will be diluted significantly into a buffered medium, which will normalize the pH. However, if small volumes of concentrated stock are used in unbuffered solutions, the pH may need to be adjusted with HCl.

  • Storage: Aliquot and store at -20°C or -80°C.

Q4: When should I choose the free acid versus the sodium salt for my experiments?
  • Choose the Sodium Salt if:

    • You require a simple, rapid, and reliable method for preparing an aqueous stock solution.

    • Your experimental buffer system is robust and can handle the direct addition of the pre-formed salt without significant pH shifts.

    • Convenience and minimizing preparation steps are a priority. A user review explicitly noted the salt is "much easier soluble".[7]

  • Choose the Free Acid if:

    • You have specific formulation requirements where the presence of sodium ions is undesirable.

    • You need to prepare a salt with a different counter-ion (e.g., potassium, calcium).

    • The free acid form is more readily available or cost-effective for your needs.

In over 95% of standard biological experiments, using the pre-made sodium salt or converting the free acid to the sodium salt in situ (as per the protocol above) is the recommended and most practical approach.

References

  • Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. MDPI. [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Springer. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? Wiley Online Library. [Link]

  • How to dissolve glutamate? ResearchGate. [Link]

  • pH and Solvent Effect on Drug Solubility. SlideShare. [Link]

Sources

Troubleshooting

stability of (S)-MCPG stock solution at -20°C vs -80°C

Technical Support Center: (S)-MCPG Guide: Best Practices for the Preparation and Storage of (S)-MCPG Stock Solutions As a Senior Application Scientist, I've frequently collaborated with researchers investigating metabotr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-MCPG

Guide: Best Practices for the Preparation and Storage of (S)-MCPG Stock Solutions

As a Senior Application Scientist, I've frequently collaborated with researchers investigating metabotropic glutamate receptors (mGluRs). A recurring challenge that can significantly impact experimental reproducibility is the handling of antagonist stock solutions, particularly (S)-MCPG. The stability of your antagonist is not a trivial detail; it is the foundation of reliable and interpretable data.

This guide is structured to address the most common questions and troubleshooting scenarios we encounter regarding the stability of (S)-MCPG stock solutions. We will delve into the rationale behind our recommended procedures, moving beyond simple instructions to explain the underlying chemical principles that govern the longevity and activity of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most pressing questions researchers have when first working with (S)-MCPG.

Q1: What is the definitive recommended storage temperature for my (S)-MCPG stock solution: -20°C or -80°C?

For maximum long-term stability and preservation of potency, -80°C is the strongly recommended storage temperature for (S)-MCPG stock solutions.

The fundamental principle at play is chemical kinetics. All molecules, including (S)-MCPG in solution, are in constant motion. Lowering the temperature drastically reduces this molecular motion, thereby slowing down the rate of any potential degradation reactions. While -20°C storage is acceptable for short-term use, the energy difference between -20°C and -80°C is significant enough to extend the reliable shelf-life of the compound by several months to over a year, depending on the supplier.[1][2]

Q2: How long can I expect my (S)-MCPG stock solution to remain stable at these temperatures?

Stability can vary slightly between manufacturers due to differences in synthesis and purification. It is critical to consult the technical data sheet (TDS) or Certificate of Analysis (CoA) for the specific lot you purchased. However, general guidelines from major suppliers provide a reliable baseline.

Storage TemperatureTypical Stability PeriodSource(s)
-80°C 6 months to 1 year[1][2]
-20°C 1 month[1]

Note: These timeframes assume the solution is properly prepared and handled (i.e., aliquoted to avoid freeze-thaw cycles).

Q3: What is the best solvent for preparing (S)-MCPG stock solutions?

Your choice of solvent depends on your experimental needs, particularly the final desired concentration and whether your assay can tolerate small amounts of organic solvent.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most common solvent for initial stock preparation due to its excellent solvating power for many organic molecules, including (S)-MCPG.[2] However, it is critical to use anhydrous or low-water content DMSO, as DMSO is highly hygroscopic (readily absorbs moisture from the air).[3] Water contamination can lead to compound precipitation upon freezing and thawing.[3]

  • Aqueous Base (e.g., 1.1 eq. NaOH): For applications where DMSO is undesirable, (S)-MCPG can be dissolved in an aqueous solution with an equimolar amount of a base like sodium hydroxide (NaOH).[4][5] This deprotonates the carboxylic acid groups, forming a much more water-soluble salt. This is a common strategy for preparing high-concentration aqueous stocks.[4][5] Alternatively, consider purchasing the sodium salt form of the compound, which is readily soluble in water.[6]

Q4: I'm struggling to get my (S)-MCPG to dissolve. What should I do?

If you are experiencing solubility issues, especially with DMSO, you can try gentle warming (e.g., to 37°C) and sonication.[2] These methods increase the kinetic energy of the solvent and solute molecules, facilitating dissolution. However, do not overheat, as this can accelerate degradation. If issues persist, preparing the stock in an aqueous base is an excellent alternative.[4]

Q5: How many times can I safely freeze-thaw my stock solution?

You should aim for zero freeze-thaw cycles. The process of freezing and thawing is a major stressor on a chemical solution. As the solvent freezes, the concentration of the solute increases in the unfrozen portion, which can force the compound out of solution (precipitation).[3] Water absorbed by solvents like DMSO can exacerbate this effect.[3] The best practice is to aliquot your stock solution into single-use volumes immediately after preparation.

Part 2: Protocols and Workflows

Adhering to a validated protocol is essential for consistency. The following are step-by-step guides for preparing and storing (S)-MCPG.

Protocol 1: Preparation of (S)-MCPG Stock Solution in DMSO
  • Pre-computation: Before opening the vial, calculate the volume of DMSO required to achieve your target concentration (e.g., 10 mM or 50 mM). Use the molecular weight provided on the manufacturer's Certificate of Analysis for your specific lot.

  • Equilibration: Allow the vial of solid (S)-MCPG to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Reconstitution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial thoroughly. If necessary, use a brief sonication or gentle warming to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C.

Workflow for Optimal Stock Solution Handling

The following diagram outlines the critical path from receiving the solid compound to its use in an experiment.

G cluster_prep Preparation cluster_store Storage & Use weigh Weigh Solid or Use Pre-Weighed Vial calc Calculate Solvent Volume weigh->calc Input Mass add_solvent Add Anhydrous DMSO or 1.1eq NaOH calc->add_solvent Target Volume dissolve Vortex / Sonicate Until Clear add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Crucial Step store Store Aliquots at -80°C aliquot->store thaw Thaw ONE Aliquot for Experiment store->thaw Day of Experiment use Prepare Working Solution & Use Immediately thaw->use discard Discard Unused Thawed Solution use->discard Do Not Refreeze G cluster_factors cluster_outcomes center Stock Solution Integrity & Potency success Reproducible Results center->success Good Practices Lead To temp Storage Temperature (-80°C vs -20°C) degradation Chemical Degradation (Loss of Potency) temp->degradation slower at -80°C solvent Solvent Choice (Anhydrous DMSO vs Aqueous) water Water Contamination (Hygroscopicity) solvent->water DMSO is hygroscopic precipitation Precipitation (Inaccurate Concentration) water->precipitation promotes cycles Freeze-Thaw Cycles (Aliquoting) cycles->precipitation promotes degradation->center precipitation->center

Caption: Interacting factors that determine the long-term stability and reliability of (S)-MCPG stock solutions.

By controlling these factors through careful protocol adherence—using anhydrous solvent, aliquoting to eliminate freeze-thaw cycles, and storing at -80°C—you create a self-validating system that ensures the integrity of your (S)-MCPG and the reliability of your experimental data.

References

  • Steiner, D., Forrer, K., & Stults, F. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceuticals, 15(2), 213. [Link]

  • Cattaruzzi, C., et al. (2024). Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. Pharmaceutics, 16(8), 1018. [Link]

  • O'Leary, D. M., & O'Connor, J. J. (1997). Reexamination of the effects of MCPG on hippocampal LTP, LTD, and depotentiation. Journal of Neurophysiology, 78(1), 534-537. [Link]

  • Latoz, C. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Pharmaceutical Outsourcing. [Link]

  • Leopoldo, M., et al. (2007). Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? Journal of Neuroscience Methods, 161(1), 107-110. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Szabó, Z., et al. (2023). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Pharmaceutics, 15(11), 2568. [Link]

  • Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. LRIG, New Jersey. [Link]

  • Tocris Bioscience by Bio-Techne. (RS)-MCPG (0336). [Link]

Sources

Optimization

Technical Support Center: Optimizing (S)-MCPG Solubility in In-Vitro Systems

Executive Summary & The "Why" (S)-MCPG ((S)- -Methyl-4-carboxyphenylglycine) is a widely used Group I / Group II metabotropic glutamate receptor (mGluR) antagonist. A common point of failure in experimental workflows is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Why"

(S)-MCPG ((S)-


-Methyl-4-carboxyphenylglycine) is a widely used Group I / Group II metabotropic glutamate receptor (mGluR) antagonist. A common point of failure in experimental workflows is the unexpected precipitation  of this compound upon addition to cell culture media (e.g., DMEM, aCSF, Neurobasal).

The Core Mechanism: (S)-MCPG is an amino acid derivative with a zwitterionic structure. Its solubility is strictly pH-dependent.

  • At Neutral pH (7.2–7.4): The compound is near its isoelectric point (pI), where net charge is minimal, and solubility is at its lowest. This is why it precipitates in water or neutral media.

  • At Basic pH (>10): The carboxylic acid groups are deprotonated, carrying a negative charge that stabilizes the molecule in aqueous solution.

The Failure Mode: Researchers often dissolve (S)-MCPG in a high-pH solvent (like NaOH) to create a stock. When this stock is added to a highly buffered medium (pH 7.4), the local pH drops rapidly. The molecule re-protonates, returns to its insoluble zwitterionic state, and "crashes out" as micro-crystals.

Decision Matrix: Solubility Workflow

Use this logic flow to determine the correct preparation strategy based on your target concentration.

MCPG_Workflow Start Start: Solid (S)-MCPG Solvent_Choice Select Solvent Start->Solvent_Choice Water Water / PBS Solvent_Choice->Water Avoid DMSO DMSO Solvent_Choice->DMSO Caution NaOH 1.1 eq. NaOH (Recommended) Solvent_Choice->NaOH Preferred Fail_Water FAIL: Insoluble at neutral pH Water->Fail_Water Fail_DMSO WARNING: Low Solubility (<20mM) Requires sonication/heat DMSO->Fail_DMSO Success_NaOH SUCCESS: Soluble up to 100mM NaOH->Success_NaOH

Figure 1: Solubility Decision Matrix. Note that water and PBS are ineffective solvents for high-concentration stocks due to the compound's isoelectric point.

The Gold Standard Protocol: Preparation with NaOH

Do not rely on DMSO alone. The most robust method uses 1.1 molar equivalents of NaOH . This ensures full deprotonation without creating an excessively caustic solution that damages cells upon dilution.

Step-by-Step Preparation (100 mM Stock)

Reagents:

  • (S)-MCPG Solid (MW: ~209.2 g/mol )[1][2][3][4]

  • 1.0 M NaOH (Sodium Hydroxide)

  • Sterile ddH₂O

Protocol:

  • Calculate Molar Equivalents: You need 1.1 moles of NaOH for every 1 mole of (S)-MCPG.

    • Formula:Mass (mg) / 209.2 = mmol of MCPG

    • NaOH Volume:mmol of MCPG × 1.1 = mmol of NaOH required

  • Dissolution:

    • Add the calculated volume of 1.0 M NaOH directly to the solid (S)-MCPG.

    • Tip: The volume will be small. Vortex immediately. The solution should turn clear.

  • Dilution to Volume:

    • Add sterile ddH₂O to reach the final target volume (e.g., for a 100 mM concentration).

  • Sterilization:

    • Pass through a 0.22 µm syringe filter. (Note: (S)-MCPG is stable in solution, but always prepare fresh or store at -20°C for <1 month).

Data Table: Solubility Limits
SolventMax ConcentrationHandling Notes
1.1 eq. NaOH 100 mM Recommended. Stable, clear solution.
Water < 1 mMInsoluble. Requires pH adjustment to >7.5.
DMSO ~5 - 20 mMDifficult. Often requires gentle warming (45°C) and sonication.
Ethanol InsolubleDo not use.

Troubleshooting: The "Media Crash" (Precipitation in Culture)

Scenario: You successfully made a 100 mM stock in NaOH. You add 10 µL of this stock to 10 mL of Media (1:1000 dilution) to get 100 µM. Observation: The media turns cloudy or you see crystals under the microscope.

Root Cause Analysis: pH Shock

The buffer capacity of the media (HEPES/Bicarbonate) fights the NaOH in your stock. As the NaOH is neutralized by the media, the local pH around the droplet drops to 7.4. The (S)-MCPG molecules in that droplet interface are instantly protonated and precipitate before they can disperse.

pH_Shock Stock Stock Solution (pH ~10-11) Soluble Anion Interaction Rapid Mixing (pH Shock) Stock->Interaction Media Cell Media (pH 7.4) Buffer System Media->Interaction Result Precipitation (Zwitterion Form) Interaction->Result Local pH drops below solubility limit

Figure 2: Mechanism of "pH Shock" leading to precipitation in buffered media.

Corrective Actions

1. The "Intermediate Dilution" Method (Best Practice): Instead of adding high-pH stock directly to cells, perform a serial dilution in a separate tube containing media without cells.

  • Step A: Dilute stock 1:10 into sterile water or saline (low buffer capacity).

  • Step B: Add this intermediate solution to your media. Vortex during addition to ensure rapid dispersal.

2. Check the Final pH: If you are using high concentrations (>500 µM), the NaOH in the stock might shift the media pH.

  • Test: Add the drug to a dummy aliquot of media and check pH. If it shifts >0.2 units, back-titrate with dilute HCl before adding to cells.

3. Sonication of Media: If a slight haze forms, sonicate the media+drug solution (warm water bath) for 5 minutes. Often, the precipitate is kinetic, not thermodynamic, and will redissolve once dispersed.

Frequently Asked Questions (FAQ)

Q: Can I just use DMSO to avoid the NaOH/pH issues? A: We advise against it for high concentrations. (S)-MCPG has poor solubility in DMSO (approx. 5–20 mM max). You may need to heat the DMSO to 60°C to dissolve it, which risks thermal degradation. Furthermore, high DMSO concentrations (>0.1%) are toxic to sensitive neuronal cultures.

Q: My stock solution froze and now has a precipitate. Is it ruined? A: Not necessarily. Sodium salts of amino acids can crash out at low temperatures.

  • Fix: Warm the vial to 37°C and vortex vigorously. If it does not redissolve after 10 minutes, the pH may have shifted (CO₂ absorption from air). Add a minimal amount (1-2 µL) of 1M NaOH to re-solubilize.

Q: I need to use this for in-vivo injection. Can I inject the NaOH solution? A: NO. You cannot inject a pH 11 solution into an animal.

  • Protocol: Dissolve in 1.1 eq NaOH at a high concentration, then slowly dilute with PBS to the working concentration. Ensure the final pH is physiological (7.2–7.4). If it precipitates at physiological pH, you have exceeded the solubility limit for that specific pH (approx. 100 mM is only possible at high pH; at pH 7.4, the solubility limit is much lower).

References

Sources

Troubleshooting

Technical Support Center: (S)-MCPG Stability &amp; Handling

Executive Summary: The Stability Paradox (S)-MCPG ((S)- -methyl-4-carboxyphenylglycine) is a Group I/Group II metabotropic glutamate receptor (mGluR) antagonist.[1][2] While chemically more robust than catecholamines (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

(S)-MCPG ((S)-


-methyl-4-carboxyphenylglycine) is a Group I/Group II metabotropic glutamate receptor (mGluR) antagonist.[1][2] While chemically more robust than catecholamines (e.g., dopamine), it presents a specific stability profile often protecting it from hydrolytic precipitation  rather than rapid oxidation.

However, users frequently report "yellowing" or loss of potency in aqueous stock solutions. This is often due to a combination of trace metal-catalyzed oxidation at the benzylic amine position and pH-induced precipitation .

This guide provides a "Gold Standard" protocol to eliminate oxidative stress and prevent solubility crashes, ensuring your pharmacological data remains reproducible.

The "Zero-Oxidation" Solubilization Protocol

Objective: Create a 100 mM stock solution that is chemically inert, free of dissolved oxygen, and pH-stabilized.

Reagents Required:
  • (S)-MCPG Solid (Store at RT or -20°C desicated).[3]

  • Solvent: HPLC-grade water (Degassed).

  • Base: 1.0 M NaOH (Freshly prepared).

  • Stabilizer (Optional): 0.1 mM EDTA (to chelate trace metals that catalyze oxidation).

  • Inert Gas: Argon or Nitrogen stream.

Step-by-Step Workflow:
  • Degassing: Boil HPLC-grade water for 5 minutes or sonicate under vacuum for 10 minutes to remove dissolved oxygen. Allow to cool under an Argon stream.

  • Stoichiometric Calculation: (S)-MCPG requires a basic environment to dissolve. You must add 1.1 equivalents of NaOH.[4]

    • Calculation: For 10 mg of (S)-MCPG (MW: 209.2 g/mol ), you need ~47.8 µmol.

    • Base Addition: Add 52.6 µL of 1.0 M NaOH (1.1 eq).

  • Dissolution: Add the calculated NaOH volume to the solid. Vortex gently. The solution should turn clear.

  • Dilution: Add the degassed water to reach the final target volume.

  • Filtration: Pass through a 0.22 µm PVDF filter (low protein binding) into an Amber Vial (protects from photo-oxidation).

  • Storage: Purge headspace with Argon, cap tightly, and store at -20°C.

Visualization: Solubilization & Stability Workflow

The following diagram illustrates the critical decision points to prevent degradation during preparation.

MCPG_Protocol Start Start: (S)-MCPG Solid Calc Calculate 1.1 eq NaOH (Critical for Solubility) Start->Calc Degas Degas Water (Remove O2) Start->Degas Dissolve Dissolve Solid in NaOH Calc->Dissolve Degas->Dissolve Check Is Solution Clear? Dissolve->Check Sonication Sonicate (Max 5 min) Avoid Heat Check->Sonication No (Cloudy) Dilute Dilute to Final Vol with Degassed Water Check->Dilute Yes Sonication->Check Filter Filter (0.22 µm) Amber Vial Dilute->Filter Storage Store -20°C (Argon Headspace) Filter->Storage

Figure 1: Critical workflow for preparing (S)-MCPG stock solutions. Note the specific requirement for 1.1 equivalents of NaOH to ensure protonation state stability.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users in mGluR assays.

Q1: My stock solution turned faint yellow after 2 weeks at 4°C. Is it safe to use?
  • Diagnosis: Oxidative Degradation. While (S)-MCPG is stable, the amine group can undergo slow oxidation, often catalyzed by light or trace metals in non-HPLC grade water.

  • Verdict: Discard. Do not use in sensitive mGluR electrophysiology or binding assays, as degradation products may have off-target effects.

  • Prevention: Use Amber Vials to block UV light. Add 0.1 mM EDTA to the water during preparation to chelate free iron/copper ions that catalyze this reaction.

Q2: I added the powder directly to PBS (pH 7.4), but it won't dissolve. Can I heat it?
  • Diagnosis: Solubility Crash. (S)-MCPG is an amino acid derivative with a carboxylic acid. It is zwitterionic and poorly soluble at neutral pH without initial ionization.

  • Solution: Do NOT heat significantly (accelerates degradation). You must dissolve the powder in 1.1 eq NaOH first to form the sodium salt. Once fully dissolved, you can then dilute this concentrate into your PBS buffer.

  • Note: Check the final pH. The small amount of NaOH usually buffers out in PBS, but verify it is pH 7.2–7.4 before applying to cells.

Q3: I see a fine white precipitate after freezing and thawing my stock.
  • Diagnosis: Freeze-Concentration Effect. As water freezes, solutes concentrate, potentially exceeding the solubility limit or shifting pH locally, causing the compound to crash out.

  • Fix:

    • Thaw completely at Room Temperature.

    • Vortex vigorously.

    • If precipitate remains, sonicate for 30 seconds.

    • Prevention: Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

Comparative Data: Solvent Compatibility

Use this table to select the correct vehicle for your experiment.

Solvent SystemSolubility LimitStability (-20°C)Risk Factor
1.1 eq NaOH (aq) ~100 mM 1 Month High pH (must dilute before use).
Water (Neutral) < 5 mM (Poor)N/AIncomplete dissolution; inaccurate dosing.
DMSO ~100 mM6 MonthsDMSO toxicity in some slice cultures.
Ethanol < 10 mMLowRapid evaporation; concentration drift.
References
  • Jane, D. E., et al. (1993). "Stereospecific antagonism by (+)-alpha-methyl-4-carboxyphenylglycine (MCPG) of 1S,3R-ACPD induced effects in neonatal rat motoneurones and rat thalamic neurones." Neuropharmacology, 32(7), 725-727. Link

  • Tocris Bioscience. "(S)-MCPG Product Datasheet & Solubility Guide." Tocris.com. Link

  • Bordi, F., & Ugolini, A. (1999). "Group I metabotropic glutamate receptors: implications for brain diseases." Progress in Neurobiology, 59(1), 55-79. (Context on mGluR antagonist stability in physiological media).
  • Abcam. "(R,S)-MCPG Sodium Salt Datasheet." Abcam.com. Link

Sources

Optimization

Technical Support Center: (S)-MCPG Solubilization &amp; Stability

The following technical guide is structured to address the specific solubility challenges of (S)-MCPG (CAS: 150145-89-4), a Group I/II mGluR antagonist. This guide moves beyond generic instructions, focusing on the physi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific solubility challenges of (S)-MCPG (CAS: 150145-89-4), a Group I/II mGluR antagonist.

This guide moves beyond generic instructions, focusing on the physicochemical reasons for phase instability (often misidentified as "oiling out" or phase separation) and providing a definitive, stoichiometric protocol for dissolution.

Core Concept: The "Phase Separation" Trap

Diagnosis: Users often report that (S)-MCPG "oils out" or forms a cloudy suspension when water is added. Root Cause: (S)-MCPG is an amino acid derivative (phenylglycine analog). In its free acid form, it exists as a zwitterion with a rigid crystal lattice and high intermolecular forces.

  • Neutral pH (Water): The compound is at its isoelectric point (pI), where solubility is lowest. It will not dissolve; it will form a suspension that mimics phase separation.

  • The Solution: You must drive the equilibrium toward the anionic form (salt) using a strong base to break the lattice energy.

Master Protocol: The "1.1 Equivalent" Method

Recommended for all aqueous applications (Stock > 10 mM).

This protocol creates the Sodium Salt of (S)-MCPG in situ, ensuring thermodynamic stability up to ~100 mM.

Materials Required
  • (S)-MCPG Solid (Free Acid)

  • 1.0 M NaOH (Freshly prepared or titration-grade)

  • Distilled/Deionized Water (ddH₂O)

  • Vortex mixer

  • pH paper or micro-probe

Step-by-Step Procedure (Example: 10 mg)
  • Calculate Stoichiometry:

    • MW of (S)-MCPG: 209.2 g/mol [1][2][3]

    • Mass: 10 mg (0.0478 mmol)[4]

    • Target NaOH: 1.1 Equivalents (Eq).

    • Calculation:

      
      .
      
    • Volume of 1M NaOH:52.6 µL .

  • Solubilization:

    • Add the calculated 52.6 µL of 1M NaOH directly to the 10 mg solid.

    • Crucial Step: Do not add the full volume of water yet. Vortex the solid in the NaOH droplet. The high local pH will instantly deprotonate the carboxylic acid, turning the white powder into a clear syrup/solution.

  • Dilution:

    • Once the solid is fully dissolved (clear), add ddH₂O to your target volume (e.g., for a 50 mM stock, add ~900 µL water).

    • Final Check: The solution should remain crystal clear.

  • pH Adjustment (Optional but Risky):

    • The resulting solution will be basic (pH ~8-10). If you must lower the pH for physiological assays, dilute this stock into your buffer (e.g., PBS/ACSF).

    • Warning: Do not titrate the stock solution back to pH 7.0 using HCl, or it will re-precipitate (return to zwitterion). Rely on the buffering capacity of your experimental medium to neutralize the small volume of stock added.

Troubleshooting Hub (Q&A)

Q1: I added DMSO to the solid, then added water, and it turned cloudy. Why?

A: This is the classic "solvent shock." (S)-MCPG has moderate solubility in DMSO (~20 mM) but very low solubility in water. When you add water, the DMSO concentration drops, the solvent power decreases, and because the pH is neutral, the compound crashes out.

  • Fix: Use the 1.1 Eq NaOH method (Section 2) instead of DMSO. If DMSO is mandatory, keep the final aqueous dilution < 1 mM and ensure the buffer pH is > 7.4.

Q2: Can I just buy the Sodium Salt instead?

A: Yes. Vendors like Abcam and Tocris sell (RS)-MCPG Disodium Salt or (S)-MCPG Sodium Salt . These are pre-ionized and dissolve directly in water (up to 100 mM). If you have the Free Acid (cheaper, more common), you must perform the NaOH conversion yourself.

Q3: My solution precipitated when I injected it into ACSF (Artificial Cerebrospinal Fluid).

A: This is likely a Common Ion Effect or pH Shock . ACSF contains high Ca²⁺/Mg²⁺ and neutral pH.

  • Fix 1: Lower the stock concentration.

  • Fix 2: Ensure your stock was fully dissolved (clear) before adding.

  • Fix 3: Add the stock slowly while vortexing the media to prevent local high concentrations.

Solubility Data & Limits
Solvent SystemMax SolubilityStabilityNotes
1.1 eq. NaOH (Aq) ~100 mM (21 mg/mL)High Recommended. Stable at RT for hours; -20°C for months.
Water (Neutral) < 1 mMVery LowWill form a suspension/phase separation.
DMSO ~20-25 mMModerateHygroscopic. Avoid freeze-thaw cycles.[5]
Ethanol < 5 mMLowNot recommended.[4]
PBS (pH 7.4) < 5 mMLowPhosphate buffer is not strong enough to dissolve the solid initially.
Visual Workflows
Figure 1: The Dissolution Logic Tree

A decision-making pathway to prevent phase separation.

MCPG_Dissolution Start Start: (S)-MCPG Solid CheckForm Check Form on Vial Start->CheckForm IsSalt Sodium Salt CheckForm->IsSalt IsAcid Free Acid CheckForm->IsAcid WaterAdd Add Water/Buffer directly IsSalt->WaterAdd SolventChoice Choose Solvent IsAcid->SolventChoice ClearSalt Clear Solution (Stable) WaterAdd->ClearSalt DMSOPath Dissolve in DMSO SolventChoice->DMSOPath Organic Route NaOHPath Add 1.1 eq 1M NaOH SolventChoice->NaOHPath Aqueous Route (Recommended) Cloudy Add Water -> PRECIPITATION (Phase Separation) DMSOPath->Cloudy Dilution into Aqueous ClearAcid Add Water -> CLEAR SOLUTION (In-situ Salt Formation) NaOHPath->ClearAcid Dilution into Aqueous

Caption: Decision matrix for solubilizing (S)-MCPG. The "Free Acid" path via DMSO often leads to precipitation (red), while the NaOH path ensures stability (green).

Figure 2: Mechanism of Action (Solubility)

Why NaOH works: Breaking the Zwitterion Lattice.

Mechanism Zwitterion Insoluble Zwitterion (NH3+ / COO-) Strong Crystal Lattice NaOH + 1.1 eq NaOH (Deprotonation) Zwitterion->NaOH Anion Soluble Anion (NH2 / COO- Na+) Lattice Broken NaOH->Anion

Caption: Chemical transformation from insoluble zwitterion to soluble sodium salt using stoichiometric base.

References
  • Tocris Bioscience. (S)-MCPG Product Information & Solubility Data. Retrieved from

  • Abcam. (R,S)-MCPG sodium salt (ab120252) Datasheet. Retrieved from

  • Hello Bio. (S)-MCPG Technical Data & Stability. Retrieved from

  • MedChemExpress (MCE). (S)-MCPG Preparation Protocol. Retrieved from

Sources

Troubleshooting

Technical Support Center: (S)-MCPG Activity Loss in Long-Term Incubation

Topic: Troubleshooting loss of antagonist efficacy during extended biological assays. Product: (S)-MCPG (Non-selective Group I/II mGluR antagonist).[1][2] Audience: Senior Researchers & Drug Discovery Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting loss of antagonist efficacy during extended biological assays. Product: (S)-MCPG (Non-selective Group I/II mGluR antagonist).[1][2] Audience: Senior Researchers & Drug Discovery Scientists.

Introduction: The "Phantom" Loss of Potency

As a Senior Application Scientist, I frequently encounter reports where (S)-MCPG appears to lose potency during incubations exceeding 24–48 hours. In 90% of cases, the compound has not chemically degraded. Instead, the "loss of activity" is an artifact of competitive displacement or physicochemical precipitation driven by pH drift.

(S)-MCPG is a competitive antagonist . Unlike allosteric modulators, its efficacy is strictly defined by the ratio of [Antagonist] to [Endogenous Glutamate]. In long-term cultures, cells often release glutamate (excitotoxicity), shifting the equilibrium and making the fixed concentration of MCPG insufficient.

This guide provides the diagnostic framework to distinguish between chemical failure and biological adaptation.

Part 1: Critical Solubility & Stability Parameters

Before suspecting biological variance, we must validate the chemical state. (S)-MCPG is an amino acid derivative; its solubility is pH-dependent.

The #1 Failure Mode: Incorrect Stock Preparation

(S)-MCPG is insoluble in water or saline at neutral pH. It requires a basic environment to form the sodium salt. If you dissolve it in water without NaOH, it may form a micro-suspension that passes visual inspection but precipitates rapidly in culture media.

Table 1: Solubility & Stability Data

ParameterSpecificationCritical Note
Solvent System 1.1 eq. NaOH (aq)MANDATORY. Water alone will fail.
Max Solubility ~100 mMRequires gentle warming/sonication.
Stock Stability -20°C (1 month)Aliquot to avoid freeze-thaw cycles.
Media Stability ~24 hours at 37°CRisk: Media acidification causes precipitation.
Mechanism Competitive AntagonistEfficacy depends on ambient Glutamate levels.

Technical Insight: In long-term incubation (e.g., 72h), culture media often acidifies (metabolic acidosis, phenol red turns yellow). As pH drops below 7.0, (S)-MCPG may protonate and precipitate out of solution, effectively lowering the free drug concentration.

Part 2: Troubleshooting Workflows

Diagnostic Diagram: Root Cause Analysis

Use this decision tree to isolate the source of activity loss.

MCPG_Troubleshooting Start Observation: Loss of (S)-MCPG Activity (>24h Incubation) Check_pH Step 1: Check Media pH Is media yellow/acidic? Start->Check_pH Precipitation Cause: Acidic Precipitation (S)-MCPG insolubility at low pH Check_pH->Precipitation Yes (pH < 7.0) Spike_Exp Step 2: The 'Re-Spike' Assay Add fresh MCPG to old culture Check_pH->Spike_Exp No (pH Neutral) Activity_Restored Result: Activity Restored Spike_Exp->Activity_Restored Activity_Failed Result: No Effect Spike_Exp->Activity_Failed Chem_Degradation Cause: Chemical Instability (Oxidation or Hydrolysis) Activity_Restored->Chem_Degradation Compound was lost Bio_Adaptation Cause: Biological Shift 1. Receptor Upregulation 2. Glutamate Accumulation Activity_Failed->Bio_Adaptation Receptors desensitized or Glutamate too high

Figure 1: Decision tree for isolating chemical vs. biological causes of antagonist failure.

Part 3: Mechanistic Validation (The "Why")

The Competitive Antagonism Trap

Researchers often treat antagonists as "blockers" that permanently shut a door. In reality, (S)-MCPG is in a dynamic war with glutamate.

Scenario:

  • T=0h: You add 500 µM (S)-MCPG. Endogenous Glutamate is low (1 µM). Result: Receptor Blocked.

  • T=48h: Cells under stress release glutamate. Endogenous Glutamate rises to 50 µM.

  • Outcome: The [Glutamate]/[MCPG] ratio shifts. The antagonist is displaced, not because it degraded, but because it was outcompeted.

Competitive_Mechanism cluster_competition Competitive Equilibrium Glutamate Endogenous Glutamate mGluR mGluR Receptor (Target) Glutamate->mGluR Activates MCPG (S)-MCPG (Antagonist) MCPG->mGluR Blocks Signal Downstream Signaling (Ca2+) mGluR->Signal Transduction

Figure 2: Competitive binding dynamics. High glutamate levels can override (S)-MCPG inhibition.

Part 4: Validated Protocols

Protocol A: Correct Stock Preparation (100 mM)

Failure to use NaOH is the primary cause of experimental inconsistency.

  • Weigh 20.9 mg of (S)-MCPG (MW: 209.2 g/mol ).[1]

  • Add 1.1 mL of 0.1 M NaOH . (This provides the required 1.1 equivalents of base).[1]

  • Vortex until completely clear.

  • Verification: If the solution is cloudy, add 1 M NaOH in 1 µL increments.

  • Dilute to final volume with sterile water (not PBS, as buffering capacity may precipitate the salt).

  • Storage: Aliquot and store at -20°C. Do not refreeze.

Protocol B: The "Media-Only" Stability Control

Use this to prove if the compound is stable in your specific media conditions.

  • Prepare culture media (with serum/additives) in a 6-well plate. Do not add cells.

  • Add (S)-MCPG to a final concentration of 500 µM.

  • Incubate at 37°C for your assay duration (e.g., 72 hours).

  • At T=72h: Collect the media.

  • Bioassay: Apply this "aged" media to fresh reporter cells (e.g., calcium flux assay) and compare inhibition against a freshly prepared (S)-MCPG control.

    • Result A (Equal Potency): Compound is stable. The issue is your cells (glutamate release/receptor change).

    • Result B (Loss of Potency): Compound degraded or precipitated.[3][4]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use DMSO instead of NaOH? A: (S)-MCPG has poor solubility in DMSO compared to basic water. While some datasheets suggest DMSO, we strongly recommend 1.1 eq NaOH for maximum stability and concentration (up to 100 mM). DMSO stocks often crash out when diluted into aqueous media.

Q: I see a fine white dust on my cells after 24h. Is this contamination? A: It is likely precipitated MCPG. Check the color of your media. If it has shifted toward yellow (acidic), the MCPG free acid has formed. Buffer your media with HEPES (10–25 mM) to maintain pH 7.4 over long incubations.

Q: Why does (S)-MCPG work in acute slice recordings but fails in 3-day culture? A: In acute slices, you are constantly perfusing fresh buffer with fresh drug. In static culture, the drug is subject to metabolism, oxidation, and pH drift. Furthermore, mGluRs can internalize or desensitize in chronic culture conditions, altering the baseline sensitivity.

References

  • Bordi, F. et al. (1996). Effects of the metabotropic glutamate receptor antagonist MCPG on spatial learning.[4] Neuropharmacology.[5][6]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: (S)-MCPG vs. CPCCOEt for mGluR1 Inhibition

[1] Executive Summary: Precision vs. Breadth In the modulation of metabotropic glutamate receptor subtype 1 (mGluR1), the choice between (S)-MCPG and CPCCOEt represents a fundamental decision between broad-spectrum ortho...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Precision vs. Breadth

In the modulation of metabotropic glutamate receptor subtype 1 (mGluR1), the choice between (S)-MCPG and CPCCOEt represents a fundamental decision between broad-spectrum orthosteric blockade and subtype-selective allosteric modulation .

  • Use (S)-MCPG when you require a "blanket" blockade of Group I (and often Group II) mGluRs to isolate ionotropic (NMDA/AMPA) responses, typically in ex vivo slice physiology.

  • Use CPCCOEt when you must dissect the specific contribution of mGluR1 distinct from mGluR5, particularly in signal transduction pathways or behavioral assays where subtype specificity is non-negotiable.

Mechanistic Distinction: Orthosteric vs. Allosteric

The defining difference lies in the binding site and the resulting kinetic profile.

Mechanism of Action Diagram

The following diagram illustrates the structural interference of (S)-MCPG at the ligand-binding domain (LBD) versus the transmembrane locking mechanism of CPCCOEt.

mGluR_Mechanism Glutamate Glutamate (Endogenous Agonist) mGluR1_LBD mGluR1 Ligand Binding Domain (Venus Flytrap) Glutamate->mGluR1_LBD Activates mGluR1_TM mGluR1 7-Transmembrane Domain mGluR1_LBD->mGluR1_TM Conformational Change Signal Gq/11 Signaling (Ca2+ Release) mGluR1_TM->Signal Transduction MCPG (S)-MCPG (Competitive Antagonist) MCPG->mGluR1_LBD Competes with Glutamate CPCCOEt CPCCOEt (Negative Allosteric Modulator) CPCCOEt->mGluR1_TM Locks Active Conformation

Figure 1: (S)-MCPG competes directly with glutamate at the extracellular domain, while CPCCOEt binds the transmembrane domain to prevent receptor activation non-competitively.[1]

Pharmacological Profile Comparison[1][5][6]
Feature(S)-MCPGCPCCOEt
Class Competitive AntagonistNegative Allosteric Modulator (NAM)
Binding Site Orthosteric (Glutamate pocket)Allosteric (Transmembrane VII)
Selectivity Low: Blocks mGluR1, mGluR5 (Group I) and mGluR2/3 (Group II) High: Selective for mGluR1; >100-fold selectivity over mGluR5
Potency (IC50) Low (mM range); typically used at 200–500 µMHigh (µM range); IC50 ~6.5 µM (human mGluR1b)
Kinetics Surmountable (can be outcompeted by high Glu)Non-competitive (insurmountable efficacy reduction)
BBB Penetration Poor (Polar amino acid analog)Moderate (Lipophilic, requires vehicle optimization)

Experimental Decision Matrix

Do not default to one inhibitor. Use this logic flow to determine the correct reagent for your hypothesis.

Decision_Matrix Start Experimental Goal Q1 Is subtype specificity (mGluR1 vs mGluR5) critical? Start->Q1 Branch_Specific Yes: I need to isolate mGluR1 function Q1->Branch_Specific Yes Branch_Broad No: I need to block metabotropic noise Q1->Branch_Broad No Q2 Is the system high-glutamate? Branch_Specific->Q2 Result_MCPG SELECT (S)-MCPG (Broad spectrum) Branch_Broad->Result_MCPG Slice Physiology (LTP/LTD) Result_CPCCOEt SELECT CPCCOEt (Non-competitive, Selective) Q2->Result_CPCCOEt Yes (Synaptic Cleft) Q2->Result_CPCCOEt No (Tonic)

Figure 2: Workflow for inhibitor selection. Note that in high-glutamate environments (e.g., synaptic cleft during tetanic stimulation), CPCCOEt's non-competitive nature prevents it from being washed out by the agonist.

Validated Experimental Protocols

(S)-MCPG: Ex Vivo Slice Preparation

(S)-MCPG is an amino acid derivative. Its solubility is pH-dependent. Failure to adjust pH is the most common cause of experimental failure.

Reconstitution Protocol:

  • Vehicle: 1.1 equivalents of NaOH (approx.[2] 0.1 M NaOH).

    • Why: The carboxylic acid groups must be deprotonated to solubilize.

  • Step-by-Step:

    • Weigh (S)-MCPG powder.

    • Add 1.1 eq NaOH dropwise while vortexing.

    • Once dissolved, dilute immediately with ACSF (Artificial Cerebrospinal Fluid) or buffer.

    • Critical Validation: Check the final pH of your ACSF. (S)-MCPG stocks can be alkaline; titrate back to pH 7.4 with HCl if necessary before applying to tissue.

  • Usage Concentration: Typically 250 µM – 500 µM in bath perfusion.

CPCCOEt: In Vivo & Cellular Application

CPCCOEt is lipophilic. It will precipitate in pure aqueous buffers (like ACSF) if not properly complexed.

Solubility & Delivery Protocol:

  • Stock Solution: Dissolve in 100% DMSO to create a 10–100 mM stock. Store at -20°C.

  • Working Solution (In Vitro):

    • Dilute stock 1:1000 into buffer (keeping DMSO < 0.1%).

    • Note: At >100 µM, CPCCOEt may precipitate. Working range is usually 20–100 µM .

  • In Vivo Vehicle (i.p. injection):

    • A standard hydrophobic vehicle mix is required to prevent precipitation in the peritoneum.

    • Formula: 10% DMSO + 40% PEG 300 + 5% Tween-80 + 45% Saline .

    • Administration: Typically 5–10 mg/kg (mouse).

    • Validation: Inspect solution for turbidity before injection. If cloudy, sonicate at 37°C.

References

  • Tocris Bioscience. (S)-MCPG Product Information. "Non-selective group I/group II metabotropic glutamate receptor antagonist."[2] Link

  • Litschig, S., et al. (1999). CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[3] Molecular Pharmacology, 55(3), 453-461. Link

  • Hermans, E., & Challiss, R. A. (2001). Structural, signalling and regulatory properties of the group I metabotropic glutamate receptors.[4] Biochemical Journal, 359(Pt 3), 465. Link

  • MedChemExpress. CPCCOEt Solubility & Vehicle Protocols. "10% DMSO 40% PEG300 5% Tween-80 45% Saline."[5] Link

Sources

Comparative

Comparative Guide: (S)-MCPG vs. Subtype-Selective Antagonists in PI Hydrolysis Assays

Executive Summary (S)-MCPG ((S)- -methyl-4-carboxyphenylglycine) is a foundational tool in metabotropic glutamate receptor (mGluR) research.[1] Historically used as a broad-spectrum antagonist for Group I (mGluR1/5) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-MCPG ((S)-


-methyl-4-carboxyphenylglycine) is a foundational tool in metabotropic glutamate receptor (mGluR) research.[1] Historically used as a broad-spectrum antagonist for Group I (mGluR1/5) and Group II (mGluR2/3) receptors, it acts via competitive orthosteric inhibition .

While modern drug discovery favors subtype-selective negative allosteric modulators (NAMs) like MPEP or LY367385, (S)-MCPG remains relevant for establishing broad Group I involvement before subtype dissection. This guide compares (S)-MCPG against high-potency alternatives in the context of phosphoinositide (PI) hydrolysis , the primary signaling output of Gq-coupled Group I mGluRs.

Mechanistic Overview & Signaling Pathway

To interpret PI hydrolysis data, one must understand where (S)-MCPG acts relative to the agonist and downstream effectors. Unlike NAMs, which bind to the transmembrane domain, (S)-MCPG competes directly with Glutamate (or agonists like DHPG/ACPD) for the extracellular "Venus Flytrap" binding domain.

Diagram 1: Gq-Coupled mGluR Signaling & Inhibition Points

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol Agonist Agonist (Glutamate/DHPG) mGluR Group I mGluR (mGluR1 / mGluR5) Agonist->mGluR Activates MCPG (S)-MCPG (Competitive Antagonist) MCPG->mGluR Blocks (Orthosteric) MPEP MPEP/LY367385 (NAMs) MPEP->mGluR Inhibits (Allosteric) Gq Gq Protein mGluR->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 Cleaves DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Triggers

Caption: (S)-MCPG competes for the orthosteric site, while NAMs (MPEP, LY367385) bind allosterically. Both prevent Gq-mediated PLC activation and subsequent IP3 generation.

Comparative Analysis: (S)-MCPG vs. Alternatives

The following table contrasts (S)-MCPG with the current "Gold Standards" for Group I inhibition.

Expert Insight: (S)-MCPG is significantly less potent than modern tools. In PI hydrolysis assays, you must use (S)-MCPG in the high micromolar range (200–500 µM) to achieve full blockade, whereas MPEP works in the nanomolar range.

Feature(S)-MCPG LY367385 MPEP
Primary Target Broad Group I (mGluR1/5) & Group IISelective mGluR1 Selective mGluR5
Mechanism Competitive Antagonist (Orthosteric)Competitive AntagonistNegative Allosteric Modulator (NAM)
Potency (

/

)
Low:

~40–80 µM (mGluR1a)
High:

~8–10 µM
Very High:

~30 nM
Assay Concentration 200 µM – 1 mM10 – 100 µM1 – 10 µM
Selectivity Ratio Poor (Cross-reacts w/ Group II)>100-fold vs mGluR5>1000-fold vs mGluR1
Solubility 1.1 eq. NaOH (100 mM)1.1 eq. NaOH (100 mM)DMSO or Water (HCl salt)
When to use (S)-MCPG?
  • Initial Screening: When you want to block all Group I activity simultaneously to confirm Gq coupling.

  • Agonist Competition Studies: Because it is competitive, (S)-MCPG efficacy decreases as agonist concentration increases. This kinetic profile confirms the agonist is acting at the orthosteric site.

  • Legacy Comparison: To replicate or refute data from studies published pre-1999.

Experimental Protocol: [3H]-Inositol Phosphate Accumulation

Standard Operating Procedure (SOP) for measuring PI hydrolysis in adherent cells (e.g., CHO-mGluR1, Neurons).

Principle: This assay measures the accumulation of Inositol Monophosphate (IP1). Lithium Chloride (LiCl) is added to block inositol monophosphatase, preventing the recycling of IP1 back to inositol. This causes IP1 to accumulate linearly upon agonist stimulation, amplifying the signal.

Diagram 2: Assay Workflow

Workflow Step1 1. Labeling Incubate cells with [3H]-myo-inositol (24h) Step2 2. Wash & Block Wash free [3H] Add Buffer + 10mM LiCl Step1->Step2 Step3 3. Antagonist Add (S)-MCPG (Incubate 15 min) Step2->Step3 Step4 4. Stimulation Add Agonist (DHPG) (Incubate 30-60 min) Step3->Step4 Step3->Step4 Critical: Pre-incubation Step5 5. Lysis & Separation Stop rxn (Formic Acid) Dowex Chromatography Step4->Step5

Caption: The "Lithium Block" (Step 2) is the rate-limiting step for signal detection. Antagonists must be added prior to agonists.

Detailed Methodology

Materials:

  • [3H]-myo-inositol (Specific Activity: 15-20 Ci/mmol).

  • Agonist: DHPG (Group I selective) or Glutamate.

  • Antagonist: (S)-MCPG (Stock: 100mM in 0.1N NaOH).[2]

  • Dowex AG1-X8 Anion Exchange Resin (Formate form).

Step-by-Step:

  • Metabolic Labeling: Seed cells in 24-well plates. Incubate for 24 hours with inositol-free medium containing 1 µCi/mL [3H]-myo-inositol.

  • Wash: Aspirate medium. Wash 3x with warm Krebs-Henseleit buffer (KHB) containing 10 mM LiCl.

    • Note: The LiCl is essential here. Without it, IP3 is rapidly degraded and you will lose your signal.

  • Antagonist Pre-treatment: Add 200 µL KHB/LiCl containing 500 µM (S)-MCPG . Incubate for 15 minutes at 37°C.

    • Control: Vehicle (buffer only).

    • Comparison: Parallel wells with 10 µM MPEP.

  • Agonist Stimulation: Add 200 µL KHB/LiCl containing 100 µM DHPG (Final volume 400 µL). Incubate for 45 minutes.

  • Termination: Aspirate buffer rapidly. Add 500 µL ice-cold 10 mM Formic Acid. Incubate 30 mins on ice to lyse cells.

  • Chromatography (The Separation):

    • Load lysate onto Dowex columns.[3]

    • Wash 1: Elute free [3H]-inositol with 5 mL water (Discard).

    • Wash 2: Elute glycerophosphoinositol with 5 mL 60 mM Sodium Formate / 5 mM Sodium Borate (Discard).

    • Elution: Elute Total Inositol Phosphates (IPs) with 3 mL 1M Ammonium Formate / 0.1M Formic Acid .

  • Quantification: Mix eluate with scintillation fluid and count (CPM).

Critical Evaluation: The "Glutamate Competition" Limit

A critical limitation of (S)-MCPG often overlooked in literature is its inability to block synaptic glutamate release effectively in certain tissues, despite blocking synthetic agonists (like ACPD).

  • The Phenomenon: In visual cortex slice preparations, (S)-MCPG blocked ACPD-induced PI turnover but failed to block PI turnover induced by endogenous glutamate released via tetanic stimulation [1].

  • The Cause: Synaptic glutamate concentrations can reach mM levels transiently. Because (S)-MCPG is a competitive antagonist with low affinity (

    
     ~50-80 µM), it is out-competed by the endogenous neurotransmitter.
    
  • The Solution: For physiological experiments involving synaptic release, non-competitive NAMs (MPEP/LY367385) are superior because their efficacy is not diminished by high glutamate concentrations.

References

  • Hensch, T. K., & Stryker, M. P. (1996). Effects of the metabotropic glutamate receptor antagonist MCPG on phosphoinositide turnover and synaptic plasticity in visual cortex. Journal of Neuroscience, 16(14), 4489-4502.

  • Tocris Bioscience. (S)-MCPG Product Information & Technical Data.[4]

  • Abcam. (S)-MCPG, Group I / II mGlu antagonist (ab120059) Datasheet.

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology, 37, 205-237.

  • Berridge, M. J., et al. (1983). Changes in the levels of inositol phosphates after muscarinic receptor stimulation. Biochemical Journal, 212(2), 473–482. (The foundational Lithium Block method).

Sources

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